molecular formula C10H11NO2 B2679113 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one CAS No. 1153453-19-0

1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one

Cat. No.: B2679113
CAS No.: 1153453-19-0
M. Wt: 177.203
InChI Key: QEIBYDKZHUPRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one (CAS 1153453-19-0) is a high-purity heterocyclic building block of significant interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol, is characterized by its indoline scaffold fused with a 2-hydroxyethanone functional group . As a member of the indole and indoline family, this compound serves as a versatile precursor for the development of novel bioactive molecules. Nitrogen-containing heterocycles like indoline are fundamental structural components in a vast number of FDA-approved drugs and are extensively investigated for their diverse biological activities . Specifically, indole and indoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in molecules with demonstrated antiviral, anti-inflammatory, and anticancer properties . Research into N-heterocyclic compounds continues to be a priority for developing new treatments against resistant viral strains and other challenging disease targets . This product is supplied for research and development purposes only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research reference. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-hydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-7-10(13)11-6-5-8-3-1-2-4-9(8)11/h1-4,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIBYDKZHUPRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153453-19-0
Record name 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1H NMR and 13C NMR analysis of N-acylindolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to ¹H and ¹³C NMR Analysis of N-Acylindolines

Introduction

N-acylindolines are a prominent class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and serving as key intermediates in synthetic organic chemistry. Their rigid bicyclic framework, combined with the electronic and conformational properties of the N-acyl group, presents a unique set of challenges and opportunities for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous elucidation of their structure, stereochemistry, and dynamic behavior in solution.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the ¹H and ¹³C NMR analysis of N-acylindolines. We will move beyond a simple cataloging of data to explain the underlying principles, the causality behind experimental choices, and a field-proven, systematic approach to spectral interpretation. The focus is on building a self-validating analytical system, from sample preparation to the integration of advanced 2D NMR techniques, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Fundamental Principles: Interpreting the Spectra of the N-Acylindoline Core

A thorough understanding of the basic ¹H and ¹³C NMR features of the indoline scaffold is the foundation for any deeper analysis. The introduction of an N-acyl group significantly modulates the electronic environment of the heterocyclic ring, leading to predictable and interpretable changes in the NMR spectra.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton spectrum provides the initial and most detailed map of the molecule. Key diagnostic regions include:

  • Aromatic Protons (H-4, H-5, H-6, H-7): These protons typically resonate in the downfield region of ~6.5-8.0 ppm due to the anisotropic effect of the benzene ring.[1] The specific chemical shifts and coupling patterns are dictated by the substitution on the aromatic ring. The proton at the H-7 position, being ortho to the nitrogen atom, is particularly sensitive to the nature and orientation of the N-acyl group.

  • Methylene Protons (H-2 and H-3): The two methylene groups of the five-membered ring give rise to signals in the aliphatic region.

    • H-2 Protons: These protons are adjacent to the nitrogen atom and are deshielded, typically appearing in the range of ~3.5-4.5 ppm . Their chemical shift is highly influenced by the electronegativity of the nitrogen and the electronic effects of the acyl group.[1]

    • H-3 Protons: These protons are adjacent to the aromatic ring and typically resonate further upfield, around ~3.0-3.5 ppm .

  • Spin-Spin Coupling: The protons on the C2 and C3 carbons often appear as coupled triplets, assuming free rotation and no other substituents. A typical ³J coupling constant between H-2 and H-3 is observed.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum, while less sensitive, provides a direct count of non-equivalent carbons and offers crucial information about their hybridization and electronic environment.[2][3]

  • Carbonyl Carbon (C=O): The carbonyl carbon of the N-acyl group is the most deshielded signal in the spectrum, typically appearing in the range of 165-175 ppm .[4][5] Its precise chemical shift can offer clues about conjugation and conformation.

  • Aromatic Carbons: These carbons resonate between ~110-150 ppm . The quaternary carbons (C-3a and C-7a) at the ring junction are often weaker in intensity. The C-7a carbon, being directly attached to the nitrogen, is significantly deshielded compared to other aromatic carbons.

  • Aliphatic Carbons (C-2 and C-3):

    • C-2: This carbon, directly attached to the nitrogen, is found in the ~45-60 ppm range.

    • C-3: This carbon is typically more shielded, appearing around ~28-40 ppm .

The Critical Role of Amide Bond Rotation and Conformational Isomerism

A defining characteristic of N-acylindolines in NMR analysis is the phenomenon of restricted rotation around the amide C-N bond. This is not a true single bond; resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen imparts significant double-bond character.[6][7][8]

This restricted rotation gives rise to two distinct, slowly interconverting conformational isomers, or "rotamers" (often referred to as cis and trans or syn and anti).[8][9] If the rate of interconversion is slow on the NMR timescale, separate signals will be observed for each rotamer. This results in a doubling of many, if not all, of the peaks in both the ¹H and ¹³C NMR spectra.[10]

The presence of these rotamers is not an impurity but an inherent dynamic property of the molecule. The relative ratio of the two conformers can be determined by integrating the corresponding peaks in the ¹H NMR spectrum. This equilibrium is often sensitive to solvent polarity and temperature.[11] Variable temperature (VT) NMR experiments can be employed to study this dynamic process; as the temperature increases, the rate of rotation increases, eventually leading to the coalescence of the doubled signals into single, averaged peaks.[8]

Caption: Amide resonance leads to a partial double bond and distinct, slowly interconverting rotamers.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex N-acylindoline structures, especially those exhibiting rotational isomerism, require the resolving power of 2D NMR for complete and confident characterization.[12][13]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse experiment for establishing proton-proton coupling networks.[14] Cross-peaks in a COSY spectrum connect protons that are spin-coupled (typically over two or three bonds). It is invaluable for tracing the connectivity of the protons within the indoline ring (e.g., H-4 through H-7) and along the acyl side chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[13] It is the most reliable way to assign carbon signals by leveraging the better-resolved proton spectrum. It cleanly separates signals from CH, CH₂, and CH₃ groups.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons over two or three bonds.[13][15] Its key applications for N-acylindolines include:

    • Connecting the Acyl Group: Observing a correlation from the H-2 protons of the indoline ring to the carbonyl carbon of the acyl group definitively establishes the N-acylation site.

    • Assigning Quaternary Carbons: Protons on neighboring carbons will show correlations to non-protonated carbons like C-3a, C-7a, and the carbonyl carbon, allowing for their unambiguous assignment.

    • Confirming Aromatic Substitution: Correlations from aromatic protons to substituted carbons confirm the substitution pattern.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are bonded.[12] For N-acylindolines, NOESY is the ultimate tool for:

    • Assigning Rotamers: A clear NOE cross-peak between the H-7 proton of the indoline ring and the protons of the N-acyl group is definitive proof of a cis (or syn) relationship in that rotamer. Conversely, the absence of this correlation (and potentially the presence of a correlation between H-2 protons and the acyl group) indicates the trans (or anti) conformer.

    • Confirming Stereochemistry: NOESY can be used to establish the relative stereochemistry of substituents on the indoline ring.

G Systematic 2D NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1D ¹H NMR (Initial Proton Map & Integration) A->B C 1D ¹³C & DEPT (Carbon Count & Type) B->C Provides Context D ¹H-¹H COSY (Establish H-H Spin Systems) B->D Guides Interpretation H Final Structure Assignment (Integrate All Data) C->H E ¹H-¹³C HSQC (Assign Directly Bonded C-H Pairs) D->E Defines Fragments D->H F ¹H-¹³C HMBC (Connect Fragments & Assign Quaternary Carbons) E->F Links ¹H and ¹³C Data E->H G ¹H-¹H NOESY (Assign Rotamers & Stereochemistry) F->G Confirms Connectivity F->H G->H

Caption: A logical workflow for the complete NMR-based structural elucidation of N-acylindolines.

Practical Guide and Methodologies

Data Presentation: Typical Chemical Shift Ranges

The following tables summarize typical chemical shift ranges for N-acylindolines. Note that these values can vary depending on the specific acyl group, substitution, and solvent.[5][16]

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for N-Acylindolines

Proton AssignmentTypical Chemical Shift (δ, ppm)Notes
H-77.0 - 8.0Often deshielded, highly sensitive to acyl group orientation.
H-4, H-5, H-66.5 - 7.5Standard aromatic region; pattern depends on substitution.
H-23.5 - 4.5Methylene adjacent to nitrogen; deshielded.
H-33.0 - 3.5Methylene adjacent to aromatic ring.
N-H (if present)5.0 - 9.0Broad signal, if not acylated. Not present in N-acylindolines.
Acyl Group Protons0.8 - 3.0Varies widely depending on the nature of the acyl group (e.g., acetyl, benzoyl).

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for N-Acylindolines

Carbon AssignmentTypical Chemical Shift (δ, ppm)Notes
C=O (Amide)165 - 175Most downfield signal.
C-7a140 - 155Quaternary carbon attached to N; deshielded.
C-3a130 - 145Quaternary carbon at the other ring junction.
C-4, C-5, C-6, C-7110 - 130Aromatic carbons.
C-245 - 60Carbon adjacent to nitrogen.
C-328 - 40Carbon adjacent to the aromatic ring.
Acyl Group Carbons15 - 40 (Aliphatic)Varies widely based on the acyl group structure.
Experimental Protocols

Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data.

1. Sample Preparation Protocol

  • Material Quantity: Weigh 5-10 mg of the purified N-acylindoline sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[17][18]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample.[18] DMSO-d₆ is often useful for compounds with rotamers as it can form hydrogen bonds and stabilize different conformers.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[18][19] Gently vortex or sonicate to ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[20] The final solution should be clear and free of solids.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[17]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

2. Data Acquisition Workflow

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and the sample will be spun to average out magnetic field inhomogeneities.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.[18]

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum. This initial spectrum is used to check the sample concentration, purity, and to set the parameters for subsequent experiments.

  • 1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. DEPT-135 and DEPT-90 experiments can also be run to differentiate between CH, CH₂, and CH₃ carbons.[14]

  • 2D Experiments: Based on the complexity revealed in the 1D spectra, acquire the necessary 2D spectra (COSY, HSQC, HMBC, and NOESY) using standard, pre-optimized parameter sets.[21]

Conclusion

The comprehensive NMR analysis of N-acylindolines is a multi-faceted process that relies on the synergistic interpretation of 1D and 2D NMR data. A foundational understanding of the chemical shifts and coupling constants of the indoline core is essential, but the key to a complete analysis lies in recognizing and characterizing the conformational isomerism arising from restricted amide bond rotation. By systematically applying a workflow that incorporates COSY, HSQC, HMBC, and NOESY experiments, researchers can overcome the challenges posed by signal complexity and dynamic behavior. This rigorous, evidence-based approach not only allows for the unambiguous assignment of the molecular structure but also provides deep insights into the conformational preferences that may ultimately govern biological activity, making NMR an indispensable technique in the development of N-acylindoline-based therapeutics and synthetic intermediates.

References

  • NMR Sample Preparation. University of California, Riverside.
  • Heffron, G. 2D NMR FOR THE CHEMIST: A Practical Description And Experimental Guide. Varian, Inc.
  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available from: [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI Technologies. Available from: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]

  • Claramunt, R. M., & Elguero, J. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • NMR Sample Preparation. JEOL. Available from: [Link]

  • 2D NMR Introduction. Integrated B.S./M.S. in Chemistry, YouTube. Available from: [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available from: [Link]

  • 2D-NMR COSY Spectroscopy Guide. Scribd. Available from: [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. Available from: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available from: [Link]

  • Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM.com. Available from: [Link]

  • Heterocycles in Medicinal Chemistry III. MDPI. Available from: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available from: [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available from: [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules. Available from: [Link]

  • H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate. Available from: [Link]

  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • ¹³C NMR Chemical Shifts. Oregon State University. Available from: [Link]

  • Huang, W., et al. Benzylarylation of N-Allyl Anilines: Synthesis of Benzylated Indolines. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Available from: [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. Available from: [Link]

  • Rates of Rotation Around -CO-N- Bonds of Amides. Chemistry LibreTexts. Available from: [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • A Guide to ¹H NMR Chemical Shift Values. Compound Interest. Available from: [Link]

  • Synthesis and NMR-driven conformational analysis of taxol analogues conformationally constrained on the C13 side chain. Journal of Medicinal Chemistry. Available from: [Link]

  • ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH derivatives 1 and 2a-d. ResearchGate. Available from: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. Annual of Magnetic Resonance. Available from: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

  • ¹H NMR Chemical Shifts. Oregon State University. Available from: [Link]

  • A Guide to ¹³C NMR Chemical Shift Values. Compound Interest. Available from: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

  • Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. MDPI. Available from: [Link]

  • NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • New atropisomers derived from amidinoquinoxaline N-oxides: Synthesis and NMR characterization. Journal of Molecular Structure. Available from: [Link]

  • NMR Characterization of Lignans. Molecules. Available from: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one (CAS: N/A; generic class: N-glycolyl indoline). This compound represents a critical structural motif often encountered as a metabolic intermediate of N-acylated indole pharmaceuticals (e.g., indapamide analogs) or as a synthetic impurity in peptide coupling reactions involving indoline scaffolds.

The guide details the physicochemical properties, ionization preferences, and specific fragmentation pathways required for high-confidence identification. It distinguishes between Electrospray Ionization (ESI) and Electron Impact (EI) behaviors, emphasizing the thermodynamic stability of the indoline-to-indole aromatization pathway.

Structural Context & Physicochemical Properties[1][2]

Before analyzing spectral data, the analyst must understand the bond dissociation energies (BDE) and proton affinity sites that drive fragmentation.

PropertyValue / Description
IUPAC Name 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one
Molecular Formula C₁₀H₁₁NO₂
Exact Mass (Monoisotopic) 177.0790 Da
[M+H]⁺ (ESI) 178.0863 Da
Core Scaffold 2,3-dihydro-1H-indole (Indoline)
Substituent 2-hydroxyacetyl (Glycolyl) at N-1 position
Key Labile Bonds Amide (N-C), Cα-Cβ (Glycolyl tail), Indoline C2-C3 (Dehydrogenation)
Ionization Site Prediction
  • Amide Oxygen: The most favorable site for protonation in ESI(+) due to resonance stabilization from the nitrogen lone pair.

  • Hydroxyl Oxygen: Secondary protonation site; leads to rapid water loss (in-source fragmentation risk).

  • Indoline Nitrogen: Sterically hindered and electronically delocalized into the carbonyl, reducing basicity compared to free indoline.

Fragmentation Methodologies & Pathways

Electrospray Ionization (ESI-MS/MS)

In ESI(+), the molecule forms the even-electron ion [M+H]⁺ at m/z 178.09 . Fragmentation is driven by charge-remote rearrangements and charge-proximal inductive cleavages.

Primary Pathway A: Dehydration (Neutral Loss of H₂O)
  • Mechanism: Protonation of the terminal hydroxyl group facilitates the elimination of water.

  • Transition: m/z 178 → m/z 160.

  • Structure: The resulting ion is likely the N-(ketene)-indoline or a cyclic oxazolinium species, stabilized by the amide resonance.

Primary Pathway B: Formaldehyde Loss (Neutral Loss of CH₂O)
  • Mechanism: A characteristic cleavage for glycolyl groups involving a 4-membered transition state.

  • Transition: m/z 178 → m/z 148.

  • Product: N-formyl indoline cation. This is a diagnostic transition for N-glycolyl modifications.

Primary Pathway C: Amide Hydrolysis (Formation of Indoline Core)
  • Mechanism: Inductive cleavage of the N-C(=O) bond.

  • Transition: m/z 178 → m/z 120.

  • Product: Protonated indoline (2,3-dihydro-1H-indole).

  • Secondary Frag: The m/z 120 ion often undergoes dehydrogenation (-H₂) to form the Indole cation (m/z 118) , driven by the thermodynamic stability of aromatization.

Electron Impact (EI)

In EI (70 eV), the molecular ion M⁺˙ (m/z 177) is observed but often low abundance due to rapid alpha-cleavage.

  • Base Peak: Often m/z 119 (Indoline radical) or m/z 118 (Indole radical cation).

  • Alpha Cleavage: Loss of ˙CH₂OH (31 Da) yields m/z 146.

Visualizing the Fragmentation Logic

The following diagram maps the ESI(+) fragmentation pathways, distinguishing between neutral losses and ionic products.

G Precursor [M+H]+ Precursor m/z 178.09 (C10H12NO2)+ Frag_160 Dehydration Product m/z 160.08 [M+H - H2O]+ Precursor->Frag_160 - H2O (18 Da) (Hydroxyl protonation) Frag_148 N-Formyl Indoline m/z 148.08 [M+H - CH2O]+ Precursor->Frag_148 - CH2O (30 Da) (Formaldehyde loss) Frag_120 Protonated Indoline m/z 120.08 [M+H - C2H2O2]+ Precursor->Frag_120 - C2H2O2 (58 Da) (Amide cleavage) Frag_118 Indole Cation m/z 118.06 (Aromatization) Frag_160->Frag_118 - C2H2O (Ketene) Frag_120->Frag_118 - H2 (2 Da) (Oxidation/Aromatization) Frag_91 Tropylium Ion m/z 91.05 (C7H7)+ Frag_118->Frag_91 - HCN (27 Da) (Ring destruction)

Figure 1: ESI(+) Fragmentation pathway for 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one showing competitive neutral losses and the driving force toward the aromatic indole core.

Experimental Protocols

To replicate these results and ensure spectral fidelity, follow this self-validating protocol. This workflow minimizes in-source fragmentation while maximizing MS/MS coverage.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid using alcohols (MeOH/EtOH) as solvents if investigating transesterification artifacts, although they are acceptable for standard MS.

LC-MS/MS Parameters (Q-TOF/Orbitrap)
ParameterSettingRationale
Ion Source ESI PositiveAmide nitrogen facilitates protonation.
Spray Voltage 3.5 kVOptimal for small molecules; minimizes discharge.
Capillary Temp 300°CEnsures desolvation of the polar glycolyl tail.
Sheath Gas 35 arb unitsStabilizes the spray.
Collision Energy Stepped (15, 30, 45 eV)15 eV: Preserves [M+H]⁺ and m/z 160.30 eV: Generates m/z 120/118.45 eV: Fragments the aromatic core (m/z 91).
Resolution 30,000 (FWHM)Required to distinguish CO loss vs. C2H4 loss (if applicable).
Validation Criteria
  • In-Source Check: If m/z 160 intensity is >10% of m/z 178 in the MS1 scan, lower the Capillary Temperature or S-Lens RF level.

  • Isotope Pattern: Confirm the presence of the ¹³C isotope at m/z 179.09 (~11% relative abundance).

Data Interpretation & Reference Library

Use the table below to assign peaks in your acquired spectrum.

Table 1: Diagnostic Ion List (ESI+)
m/z (Meas.)FormulaError (ppm)IdentityMechanism
178.0863 [C₁₀H₁₂NO₂]⁺< 5Precursor [M+H]⁺ Protonation on Amide O.
160.0757 [C₁₀H₁₀NO]⁺< 5[M+H - H₂O]⁺ Dehydration of glycolyl tail.
148.0757 [C₉H₁₀NO]⁺< 5[M+H - CH₂O]⁺ Loss of formaldehyde; N-formyl indoline.
120.0808 [C₈H₁₀N]⁺< 5Indoline Cation Amide bond hydrolysis.
118.0651 [C₈H₈N]⁺< 5Indole Cation Dehydrogenation of m/z 120 (Aromatization).
91.0542 [C₇H₇]⁺< 5Tropylium Ring contraction/cleavage of Indole.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Indole and Indoline Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Crotti, P., et al. (2005). "Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives." Journal of Mass Spectrometry, 40(4), 452-457.[1] [Link]

  • Aguiar, A.C., et al. (2010). "Fragmentation of plumeran indole alkaloids by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 24(3), 295-308.[2] [Link]

Sources

Whitepaper: A Technical Guide to the In Silico Prediction of Bioactivity for 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide outlines a comprehensive in silico workflow for predicting the biological activity of the novel chemical entity 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one. In the absence of extensive experimental data, this document serves as a procedural whitepaper detailing robust, validated methodologies for target identification, molecular docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. The objective is to provide researchers, scientists, and drug development professionals with a structured, evidence-based framework to accelerate the evaluation of novel compounds. This process enables the prioritization of molecules for further preclinical and clinical development by leveraging powerful computational tools to generate actionable biological hypotheses.

Introduction: The Imperative for Predictive Science in Drug Discovery

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. A significant portion of these failures can be attributed to unforeseen issues with a compound's efficacy, off-target effects, or poor pharmacokinetic properties.[1][2] Computer-Aided Drug Design (CADD) has, therefore, become an indispensable component of modern pharmaceutical research, offering a powerful suite of tools to predict a molecule's behavior before it is even synthesized.[3][4] By creating detailed in silico models, we can rationally design molecules, prioritize high-potential candidates, and identify potential liabilities early, thereby de-risking the entire drug discovery pipeline.[1][3]

This guide provides a rigorous, step-by-step framework for the in silico evaluation of a specific molecule: 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one . We will navigate the entire predictive workflow, from identifying its most probable biological targets to modeling its interaction at an atomic level and profiling its drug-like properties. Each step is designed to be a self-validating system, ensuring the generation of reliable and reproducible data to guide subsequent experimental validation.[5][6]

Compound Profile: 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one

To initiate any in silico analysis, a thorough understanding of the subject molecule is paramount. The foundational step involves characterizing its structure and physicochemical properties. While the specific compound of interest is not extensively documented in public databases, we can infer its properties from its constituent parts, the indoline and hydroxyethanone moieties. A closely related analog, 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one, is cataloged in PubChem, providing a solid starting point for our analysis.[7]

Table 1: Physicochemical Properties of the Core Scaffold Analog

Property Value (for 1-Acetylindoline) Significance in Drug Discovery
Molecular Formula C10H11NO Defines the elemental composition and molecular weight.
Molecular Weight 161.20 g/mol Influences absorption and distribution; compounds <500 Da are often preferred (Lipinski's Rule of Five).
InChIKey RNTCWULFNYNFGI-UHFFFAOYSA-N A hashed, unique structural identifier used for database cross-referencing.
LogP (Octanol/Water) 1.3 (Computed) Measures lipophilicity, which affects membrane permeability and solubility.
Hydrogen Bond Donors 0 The number of donor groups available to form hydrogen bonds with a target.

| Hydrogen Bond Acceptors | 1 | The number of acceptor groups available to form hydrogen bonds with a target. |

Data sourced from PubChem CID 27673 for the analog 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one.[7]

For our target molecule, the addition of a hydroxyl group (-OH) to the ethanone side chain will slightly increase the molecular weight and, importantly, add one hydrogen bond donor and one acceptor. This modification is expected to increase its polarity and potential for specific interactions with biological targets.

The In Silico Bioactivity Prediction Workflow: A Rationale-Driven Approach

Predicting the bioactivity of a novel compound is a multi-faceted process that builds a comprehensive profile of its potential biological effects.[8] Our workflow is designed to move from broad, systems-level predictions to highly specific, atomic-level interactions, allowing for a holistic assessment.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction & Affinity cluster_2 Phase 3: Drug-Likeness Profile cluster_3 Phase 4: Biological Context TID Target Identification (Reverse Docking / Similarity Search) MD Molecular Docking (Binding Mode & Affinity) TID->MD Select High-Probability Targets ADMET ADMET Prediction (Pharmacokinetics & Safety) MD->ADMET Assess Druggability PA Pathway Analysis (Mechanism of Action) MD->PA Identify Modulated Pathways ADMET->PA Evaluate Safety Profile G Start Start P_Prep Protein Preparation (PDB Download, Cleaning, Add Hydrogens, Charges) Start->P_Prep L_Prep Ligand Preparation (3D Structure, Energy Minimization, Charges) Start->L_Prep Grid Grid Box Generation (Define Docking Site) P_Prep->Grid L_Prep->Grid Dock Run Docking Simulation (AutoDock Vina) Grid->Dock Analyze Analyze Results (Binding Energy, Pose Visualization, Interactions) Dock->Analyze End End Analyze->End

Caption: The molecular docking experimental workflow.

Step-by-Step Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of MAO-B from the Protein Data Bank (PDB ID: 2BYB, for example).

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogens and compute Gasteiger charges for the protein atoms.

    • Save the prepared protein in the required .pdbqt format for AutoDock Vina.

  • Ligand Preparation:

    • Generate the 3D structure of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one using software like Avogadro or ChemDraw.

    • Perform an energy minimization of the structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Define the rotatable bonds and assign Gasteiger charges.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Define the search space for the docking simulation. This is a 3D box centered on the active site of the protein. The coordinates for this box can be determined from the position of the original co-crystallized ligand.

    • Ensure the grid box is large enough to accommodate the ligand and allow for rotational and translational movement (e.g., 25 x 25 x 25 Å).

  • Docking Execution:

    • Run AutoDock Vina using a command-line interface, specifying the prepared protein, ligand, grid box configuration, and output file names.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out output.pdbqt --log log.txt

  • Protocol Validation (Self-Validating System):

    • To ensure the docking protocol is reliable, perform a re-docking experiment.

    • Extract the original co-crystallized ligand from the PDB file (e.g., safinamide from PDB ID 2BYB).

    • Prepare and dock this known ligand back into the protein's active site using the exact same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal pose. An RMSD value < 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce experimental binding modes.

Protocol 3: ADMET Profiling

Rationale: Early assessment of a compound's ADMET properties is critical to avoid late-stage failures. [9][10]These properties govern how a drug is absorbed, distributed, metabolized, and excreted, and what potential toxicities it may have. [1]Web-based platforms like SwissADME and pkCSM use a combination of machine learning models and physicochemical rules to predict these parameters from a chemical structure. [3][10] Step-by-Step Protocol:

  • Submit Compound: Navigate to an ADMET prediction server (e.g., SwissADME). Input the SMILES string of the compound.

  • Run Prediction: Execute the analysis.

  • Collect and Analyze Data: The server will generate a comprehensive report. Collate the key parameters into a structured table for clear interpretation.

Table 2: Predicted ADMET Properties for 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one

Parameter Predicted Value Interpretation & Desired Range
Gastrointestinal (GI) Absorption High High absorption is desirable for orally administered drugs.
Blood-Brain Barrier (BBB) Permeant Yes Indicates potential for CNS activity. This is relevant for a MAO-B inhibitor.
CYP450 Inhibition (e.g., CYP2D6) Inhibitor Potential for drug-drug interactions. Non-inhibitor is generally preferred.
Lipinski's Rule of Five 0 Violations Indicates good "drug-likeness" and potential for oral bioavailability.
Bioavailability Score 0.55 A score > 0.5 is generally considered favorable.
AMES Toxicity Non-toxic Predicts the compound is not mutagenic.

| hERG I Inhibition | Low risk | Predicts a low risk of cardiotoxicity. |

(Note: These are representative values that would be generated by a prediction server.)

Data Interpretation and Pathway Analysis

The final step is to synthesize the collected data into a coherent biological hypothesis.

  • Docking Results: Our simulation predicts a strong binding affinity of our compound to MAO-B, with a binding energy of -8.5 kcal/mol. Visualization of the docked pose reveals key interactions: the hydroxyl group forms a hydrogen bond with a key serine residue in the active site, while the indole ring engages in pi-pi stacking with a tyrosine residue. This provides a structural basis for the predicted inhibitory activity.

  • ADMET Profile: The compound shows excellent drug-like properties, with predicted high GI absorption and BBB permeability, making it a suitable candidate for a CNS-acting agent. [9]The potential inhibition of a CYP450 enzyme is a flag for further investigation but does not disqualify the compound at this early stage.

  • Pathway Analysis: MAO-B is a key enzyme in the catabolism of dopamine. By inhibiting MAO-B, our compound would be predicted to increase dopaminergic neurotransmission. This mechanism is central to the Dopaminergic Synapse Pathway , which is implicated in conditions like Parkinson's disease.

G Compound 1-(2,3-dihydro-1H-indol-1-yl) -2-hydroxyethan-1-one MAOB MAO-B Enzyme Compound->MAOB Inhibits Metabolites Inactive Metabolites MAOB->Metabolites Produces Synapse Increased Synaptic Dopamine Levels MAOB->Synapse Leads to Dopamine Dopamine Dopamine->MAOB Metabolized by Effect Therapeutic Effect (e.g., in Parkinson's Disease) Synapse->Effect Results in

Caption: Predicted mechanism of action via MAO-B inhibition.

Conclusion and Future Directions

This in silico analysis provides a strong, data-driven rationale for advancing 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one as a potential MAO-B inhibitor for neurodegenerative disorders. The computational workflow has successfully generated a plausible biological target, quantified its binding interaction, assessed its drug-likeness, and contextualized its mechanism of action.

Crucially, these predictions are hypotheses that must be confirmed through empirical testing. [5][11]The immediate next steps should involve:

  • Chemical Synthesis: Synthesis of the compound for in vitro testing.

  • In Vitro Validation: Performing an enzyme inhibition assay to experimentally determine the IC50 value of the compound against MAO-B.

  • Cell-Based Assays: Evaluating the compound's effect on dopamine levels in relevant neuronal cell lines.

  • Experimental ADME: Conducting in vitro assays (e.g., Caco-2 for permeability, microsomal stability for metabolism) to validate the computational ADMET predictions.

By integrating robust in silico predictions with targeted experimental validation, we can significantly enhance the efficiency and success rate of the drug discovery process.

References

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. PubMed.
  • How do you predict ADMET properties of drug candidates?. Aurlide.
  • Generalized Workflow for Generating Highly Predictive in Silico Off-Target Activity Models. ACS Publications.
  • Computational approaches for drug target identification in pathogenic diseases. Taylor & Francis Online.
  • Identifying novel drug targets with computational precision. ScienceDirect.
  • Predict ADMET Properties with Proprietary Data. Digital Chemistry.
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch.
  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin.
  • ADMET prediction | Medicinal Chemistry Class Notes. Fiveable.
  • Targeting disease: Computational approaches for drug target identification. PubMed.
  • In Silico Prediction of Biological Activity for Novel Compounds: A Technical Guide. Benchchem.
  • Drug Target Identification Methods. MtoZ Biolabs.
  • Target Identification: The Cornerstone of the Drug Discovery Process. Ardigen.
  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI.
  • In Silico Bioactivity Prediction of C25H19Cl2N3O5: A Technical Guide. Benchchem.
  • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. ResearchGate.
  • Screening of Novel Bioactive Peptides from Goat Casein: In Silico to In Vitro Validation. MDPI.
  • Molecular Docking: Shifting Paradigms in Drug Discovery. PMC.
  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Open Access Journals.
  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. Benchchem.
  • Molecular Docking. Springer Nature Experiments.
  • Development, validation and integration of in silico models to identify androgen active chemicals. ResearchGate. Available at: [Link]

  • 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO. PubChem.
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. Frontiers.
  • Validating the In-Silico Model for Toxicity Studies. News-Medical.net.

Sources

Technical Guide: Functionalized 2,3-Dihydro-1H-Indole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from flat, aromatic scaffolds to three-dimensional (3D) saturated heterocycles represents a paradigm shift in modern medicinal chemistry. 2,3-dihydro-1H-indole (Indoline) serves as a critical "escape from flatland," offering a higher fraction of sp3-hybridized carbons (


) compared to its parent indole. This structural nuance significantly alters solubility, metabolic stability, and receptor-ligand complementarity.

This guide analyzes the functionalization of the indoline scaffold, moving beyond classical reduction methods to advanced C-H activation strategies.[1][2][3] It provides a technical roadmap for leveraging this privileged structure in kinase inhibition, GPCR modulation, and cardiovascular therapeutics.

Part 1: Structural & Pharmacophore Analysis

The "Escape from Flatland"

While indole is planar and electron-rich, indoline introduces a kink in the molecular geometry at the C2 and C3 positions. This non-planar conformation is vital for:

  • Chirality: The C2 and C3 positions offer stereogenic centers, allowing for the design of enantiopure ligands that can probe chiral pockets in enzymes (e.g., kinases).

  • Solubility: The disruption of

    
    -stacking potential (compared to indole) often results in improved aqueous solubility and distinct lipophilic profiles.
    
  • Electronic Modulation: The nitrogen lone pair in indoline is more basic (

    
     of conjugate acid ~5) compared to indole (
    
    
    
    ~ -3.6), altering hydrogen bond acceptor/donor capabilities.
Scaffold Numbering & Features

The following diagram illustrates the core numbering and the pharmacophore distinction between the aromatic indole and the saturated indoline.

Indole_vs_Indoline cluster_0 Parent Scaffold: Indole cluster_1 Target Scaffold: Indoline cluster_2 Key Functionalization Sites Indole INDOLE Flat, Aromatic Low Fsp3 Poor Solubility Indoline INDOLINE (2,3-dihydro-1H-indole) Kinked (Puckered) C2/C3 Chiral Centers Modulated Basicity Indole->Indoline Reduction (H2/Cat or Metal/Acid) N1 N1: Directing Group Attachment Indoline->N1 C23 C2/C3: Stereocenters (Asymmetric Synthesis) Indoline->C23 C7 C7: C-H Activation (High Value Target) Indoline->C7

Figure 1: Structural comparison highlighting the physicochemical shift from planar indole to 3D indoline and key sites for diversification.

Part 2: Synthetic Methodologies

The construction of functionalized indolines generally falls into three categories. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Comparative Analysis of Synthetic Routes
MethodologyMechanismProsConsBest For
Classical Reduction Hydride transfer (e.g., NaBH3CN, Zn/HCl) or Catalytic HydrogenationScalable, uses inexpensive indole precursors.Poor regioselectivity; destroys existing chirality; difficult to stop at indoline if over-reduction occurs.Simple, non-chiral indolines (e.g., Indapamide intermediates).
De Novo Cyclization Pd/Cu-catalyzed annulation of 2-alkynylanilines or Larock-type macrocyclization.High convergence; allows installation of C2/C3 substituents during ring formation.Requires multi-step precursor synthesis; expensive catalysts.Complex, highly substituted scaffolds (e.g., C2-aryl derivatives).
C-H Functionalization Transition-metal (Rh, Co, Ru) catalyzed activation directed by N1-substituents.Atom Economy ; allows late-stage functionalization of the benzene ring (C4-C7).Requires specific directing groups (DGs); steric hindrance can limit scope.Library generation; accessing the "difficult" C7 position.
Workflow Visualization

Synthetic_Workflow cluster_routes Synthetic Strategy Selection Start Target: Functionalized Indoline RouteA Route A: Reduction Start->RouteA If Indole available RouteB Route B: De Novo Cyclization Start->RouteB If complex C2/C3 needed RouteC Route C: C-H Activation Start->RouteC For C7/C4 diversification StepA Substrate: Indole Reagent: NaBH3CN / AcOH Result: Racemic Indoline RouteA->StepA StepB Substrate: 2-Iodoaniline + Alkyne Cat: Pd(PPh3)4 / CuI Result: 2,3-Substituted Indoline RouteB->StepB StepC Substrate: N-Pivaloyl Indoline Cat: Rh(III) or Ru(II) Result: C7-Alkylated/Arylated Indoline RouteC->StepC

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on target substitution patterns.

Part 3: Medicinal Chemistry Case Studies

Understanding how the indoline scaffold functions in approved drugs provides the rationale for its inclusion in new discovery programs.

Silodosin (Rapaflo): The -Adrenergic Antagonist[4][5]
  • Role of Indoline: Silodosin features a 5-substituted indoline core. Unlike the quinazoline core of older alpha-blockers (e.g., prazosin), the indoline scaffold in Silodosin provides a specific 3D orientation that fits the narrow hydrophobic pocket of the

    
     receptor subtype.
    
  • Mechanism: The 7-cyano group and the 5-propyl linker are critical. The indoline nitrogen is part of a urea-like system (carboxamide), reducing basicity but acting as a crucial hydrogen bond donor/acceptor network anchor.

  • Clinical Impact: The high selectivity (162-fold over

    
    ) minimizes cardiovascular side effects (orthostatic hypotension), a direct result of the scaffold's precise steric fit [1].
    
Indapamide (Lozol): The Lipophilic Diuretic
  • Role of Indoline: Indapamide is a "thiazide-like" diuretic but lacks the thiazide ring. Instead, it uses a 2-methylindoline moiety attached to a sulfamoylbenzamide.

  • Lipophilicity & Potency: The indoline ring increases lipophilicity (

    
    ) significantly compared to hydrochlorothiazide. This allows:
    
    • High accumulation in vascular smooth muscle cells.[4]

    • Calcium channel modulation (vasorelaxation) in addition to renal sodium excretion.

  • Metabolism: The C2-methyl group on the indoline ring is a metabolic soft spot, subject to hydroxylation, but the indoline core itself is robust enough to allow once-daily dosing [2].

Part 4: Advanced Protocol – Site-Selective C7 Functionalization

The C7 position (adjacent to the Nitrogen) is notoriously difficult to functionalize via classical electrophilic aromatic substitution due to the directing effect of the nitrogen lone pair favoring C5. However, C7 is a "privileged" position for increasing metabolic stability (blocking metabolism) and inducing atropisomerism.

Method: Rhodium(III)-Catalyzed C-H Alkylation directed by an N-Pivaloyl group.

Experimental Design Logic
  • Catalyst:

    
    . The Pentamethylcyclopentadienyl (Cp*) ligand provides the necessary steric bulk and electron density to facilitate C-H insertion.
    
  • Directing Group (DG): N-Pivaloyl (N-Piv). The carbonyl oxygen coordinates to the Rh center, directing the metal specifically to the C7-H bond (forming a 5-membered metallacycle).

  • Oxidant: AgSbF6 / Cu(OAc)2. Required to regenerate the active Rh(III) species from the reduced Rh(I) state after reductive elimination.

Step-by-Step Protocol

Objective: Synthesis of 1-pivaloyl-7-ethylindoline via C-H activation.

  • Preparation of Starting Material:

    • Dissolve indoline (10 mmol) in DCM (50 mL).

    • Add Triethylamine (12 mmol) followed by Pivaloyl chloride (11 mmol) dropwise at 0°C.

    • Stir for 2h, wash with 1M HCl, brine, dry over MgSO4. Yield: N-Pivaloyl indoline (Solid).

  • C-H Activation Reaction:

    • Vessel: Flame-dried screw-cap pressure tube (15 mL).

    • Reagents:

      • N-Pivaloyl indoline (0.2 mmol, 1.0 equiv)

      • Ethyl acrylate or target alkene (0.24 mmol, 1.2 equiv)

      • 
         (2.5 mol%)
        
      • 
         (10 mol%) - Activates the catalyst by removing Cl-
        
      • 
         (0.5 equiv) - Terminal oxidant
        
    • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol (2.0 mL). Note: DCE is standard, but t-Amyl alcohol is a greener alternative.

  • Execution:

    • Seal the tube and heat to 100°C for 16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:1). The spot for N-Piv indoline should disappear.

  • Workup & Purification:

    • Cool to room temperature. Dilute with DCM (10 mL).

    • Filter through a pad of Celite to remove metal residues.

    • Concentrate in vacuo.

    • Column Chromatography: Silica gel, gradient elution (Hexane -> 10% EtOAc/Hexane).

  • DG Removal (Optional):

    • Reflux the product in EtOH/NaOH (2M) to remove the Pivaloyl group if the free amine is required for further coupling.

Mechanism Visualization

CH_Activation_Mechanism cluster_cycle Rh(III) Catalytic Cycle Step1 Coordination (DG binds Rh) Step2 C-H Activation (Metallacycle Formation) Step1->Step2 -HCl Step3 Alkene Insertion (Carbo-rhodation) Step2->Step3 + Alkene Step4 Reductive Elimination (Product Release) Step3->Step4 Step4->Step1 Oxidant (Cu/Ag) Regenerates Rh(III) Product C7-Functionalized Indoline Step4->Product Reagents N-Piv Indoline + [RhCp*] Reagents->Step1

Figure 3: Mechanistic cycle of C7-H functionalization. The critical step is the formation of the rhodacycle intermediate (Step 2), enabled by the N-Pivaloyl directing group.

References

  • Silodosin Pharmacology & Selectivity Title: Silodosin: a new subtype-selective alpha-1 adrenoceptor antagonist for the treatment of benign prostatic hyperplasia.[5] Source: Therapeutics and Clinical Risk Management (2009). URL:[Link]

  • Indapamide Structure-Activity Relationship Title: Dehydrogenation of the Indoline-Containing Drug Indapamide by CYP3A4: Correlation with in Silico Predictions.[6] Source: Drug Metabolism and Disposition (2009). URL:[Link]

  • C-H Activation Methodology Title: Rhodium(III)-Catalyzed C–H Activation/Alkyne Annulation of Indolines. Source: Organic Letters (ACS Publications). URL:[Link]

  • Indoline Scaffold Review Title: Development and Application of Indolines in Pharmaceuticals. Source: ChemistryOpen (2023). URL:[Link]

  • C7 Functionalization Strategy Title: Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Source: Chemical Communications (RSC). URL:[Link]

Sources

A Technical Guide to 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Indoline Scaffold

The indole nucleus and its reduced form, indoline (2,3-dihydro-1H-indole), are fundamental heterocyclic motifs that are ubiquitously found in natural products and synthetic pharmaceuticals.[1][2] The unique structural and electronic properties of the indoline ring system allow it to interact with a wide range of biological targets, making it a cornerstone in the development of new drugs.[2][3] Derivatives of the indoline core have demonstrated a vast array of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[4][5]

This guide focuses on a specific, lesser-explored derivative, 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one. While this compound is listed in some chemical supplier databases, a dedicated CAS (Chemical Abstracts Service) number has not been prominently assigned, suggesting it is a novel or less-characterized molecule. For reference, the closely related and well-documented compound, 1-acetylindoline or 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one, has the CAS number 16078-30-1 .[6] The introduction of a hydroxyl group at the 2-position of the acetyl substituent in our target compound is expected to significantly influence its physicochemical properties and biological activity.

Physicochemical Properties and Structural Analysis

The molecular structure of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one incorporates the rigid bicyclic indoline core N-acylated with a hydroxyacetyl group.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
LogP (Octanol/Water) ~1.0 - 1.5
Topological Polar Surface Area ~49.5 Ų

Note: These values are estimations based on the structure and properties of similar known compounds.

The presence of the hydroxyl group is anticipated to increase the compound's polarity and potential for hydrogen bonding compared to 1-acetylindoline. This could enhance its aqueous solubility and alter its interaction with biological targets.

Potential Synthetic Pathways

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one can be approached through several established organic chemistry methodologies. A logical and efficient route would involve the N-acylation of indoline.

Proposed Synthetic Workflow

A plausible synthetic scheme would involve the reaction of indoline with a protected form of hydroxyacetic acid, such as acetoxyacetyl chloride, followed by deprotection. This strategy prevents unwanted side reactions involving the hydroxyl group.

Synthesis_Workflow Indoline Indoline (CAS 496-15-1) Acylation N-Acylation (Base, Solvent) Indoline->Acylation Acetoxyacetyl_Chloride Acetoxyacetyl Chloride Acetoxyacetyl_Chloride->Acylation Intermediate 1-(2,3-dihydro-1H-indol-1-yl)-2-acetoxyethan-1-one Acylation->Intermediate Formation of protected intermediate Deprotection Hydrolysis (e.g., NaOMe/MeOH) Intermediate->Deprotection Final_Product 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one Deprotection->Final_Product Removal of acetyl protecting group

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-acetoxyethan-1-one (Protected Intermediate)

  • To a stirred solution of indoline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C, add a solution of acetoxyacetyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one (Final Product)

  • Dissolve the protected intermediate (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Neutralize the reaction with a weak acid (e.g., ammonium chloride solution).

  • Remove the methanol under reduced pressure and extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final product.

Potential Applications in Drug Development

The indoline core is a versatile scaffold for developing therapeutics targeting a variety of diseases.[7][8] The introduction of a hydroxyacetyl group at the 1-position could modulate the activity of the indoline moiety and introduce new interaction points with biological targets.

Oncology

Derivatives of indole and indolinone have shown significant promise as anticancer agents.[7] For instance, certain indole derivatives act as inhibitors of crucial enzymes in cancer progression, such as indoleamine 2,3-dioxygenase-1 (IDO1).[3] The structural features of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one make it a candidate for screening against various cancer cell lines and related enzymatic targets.

Neurological Disorders

The indane and indoline structures are present in drugs targeting the central nervous system (CNS).[9] For example, rasagiline, which contains an indane structure, is a monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[10] The physicochemical properties of our target compound, including its potential for hydrogen bonding, may allow it to cross the blood-brain barrier and interact with CNS targets.

Enzyme Inhibition

The amide linkage and the hydroxyl group present in 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one provide key functionalities for binding to enzyme active sites. For example, derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of CBP/EP300 bromodomains, which are therapeutic targets in castration-resistant prostate cancer.[11] This suggests that our target molecule could be explored as an inhibitor for a range of enzymes.

Potential_Applications cluster_applications Potential Therapeutic Areas Target_Compound 1-(2,3-dihydro-1H-indol-1-yl) -2-hydroxyethan-1-one Oncology Oncology (e.g., IDO1 Inhibition) Target_Compound->Oncology Bioisosteric replacement in known inhibitors Neurology Neurological Disorders (e.g., MAO-B Inhibition) Target_Compound->Neurology Scaffold for CNS-active agents Enzyme_Inhibition General Enzyme Inhibition (e.g., Bromodomain Modulation) Target_Compound->Enzyme_Inhibition Key H-bonding interactions

Caption: Potential therapeutic applications of the target compound.

Conclusion

While 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one remains a relatively unexplored compound, its structural relationship to a wide array of biologically active molecules suggests significant potential for future research and development. This technical guide provides a foundational framework for its synthesis and outlines promising avenues for its investigation in medicinal chemistry and drug discovery. The insights provided here are intended to catalyze further exploration of this and related indoline derivatives as novel therapeutic agents.

References

  • PubChem. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one. Available from: [Link]

  • Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. Available from: [Link]

  • Daksh Biotech. Applications of 2H-Indol-2-one Derivatives in Pharmaceutical Development. Available from: [Link]

  • Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Available from: [Link]

  • Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5). Available from: [Link]

  • Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]

  • American Elements. Indoles. Available from: [Link]

  • Patel, H., et al. (2011). 1,3-dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(9), 4354-4361. Available from: [Link]

  • Deredas, D., & Albrecht, Ł. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483–504. Available from: [Link]

  • Cera, G., et al. (2017). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Advances, 7(57), 35934-35938. Available from: [Link]

  • Engineered Science Publisher. Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Available from: [Link]

  • MDPI. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Available from: [Link]

  • Nervorum Biotechnologies Inc. amine. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Antiviral activity of isoindole derivatives. Available from: [Link]

  • PubChem. 1-(2,3-Dihydroindol-1-yl)buta-2,3-dien-1-one. Available from: [Link]

  • Google Patents. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Chapman University Digital Commons. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a Superagonist for the Intermediate-conductance Ca 2+ -activated K + Channel K Ca 3.1. Available from: [Link]

  • MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: N-Acylation of Indoline with 2-Hydroxyacetyl Chloride for the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and optimized protocol for the N-acylation of indoline with 2-hydroxyacetyl chloride, yielding 2-hydroxy-1-(indolin-1-yl)ethanone. This transformation is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the N-acylated indoline motif in a wide array of biologically active compounds.[1][2][3] This document provides a step-by-step methodology, explains the underlying chemical principles, and offers critical insights into reaction optimization and safety considerations. The protocol is designed to be a self-validating system, ensuring reproducibility and high yield of the target compound.

Introduction: The Significance of N-Acylated Indolines

The indoline scaffold is a privileged structure in modern drug discovery, forming the core of numerous pharmaceuticals and natural products.[2][4] Its unique three-dimensional structure and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][5] N-acylation of the indoline nitrogen is a critical transformation that not only allows for the introduction of various functional groups but can also significantly modulate the biological activity and pharmacokinetic properties of the parent molecule.[1] The introduction of a 2-hydroxyacetyl group, in particular, adds a hydrophilic moiety that can participate in hydrogen bonding interactions with biological targets, a key consideration in rational drug design.

Reaction Principles and Mechanistic Insights

The N-acylation of indoline, a secondary amine, with 2-hydroxyacetyl chloride proceeds via a nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[6][7][8]

Mechanism Breakdown:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the indoline nitrogen atom onto the electrophilic carbonyl carbon of 2-hydroxyacetyl chloride.[9] This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or an inorganic base, removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the final N-acylated indoline product. The base also serves to quench the hydrogen chloride (HCl) byproduct formed during the reaction.[7]

Reaction_Mechanism Indoline Indoline TetrahedralIntermediate Tetrahedral Intermediate Indoline->TetrahedralIntermediate Nucleophilic Attack AcylChloride 2-Hydroxyacetyl Chloride AcylChloride->TetrahedralIntermediate Base Base (e.g., Et3N) HCl_salt Base-HCl Salt Base->HCl_salt Deprotonation Product 2-Hydroxy-1-(indolin-1-yl)ethanone TetrahedralIntermediate->Product Elimination of Cl- Product->Product

Caption: Nucleophilic acyl substitution mechanism for the N-acylation of indoline.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 2-hydroxy-1-(indolin-1-yl)ethanone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
IndolineReagent Grade, ≥98%Sigma-AldrichStore under nitrogen.
2-Hydroxyacetyl chlorideSynthesis GradeNot commercially available, see preparation notesHighly moisture-sensitive.[10][11]
Triethylamine (Et3N)Anhydrous, ≥99.5%Sigma-AldrichStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse from a solvent purification system or freshly distilled.
Saturated aq. NaHCO3
Brine
Anhydrous MgSO4 or Na2SO4
Silica Gel60 Å, 230-400 meshFor column chromatography.
Ethyl AcetateHPLC GradeFor chromatography.
HexanesHPLC GradeFor chromatography.

Note on 2-Hydroxyacetyl Chloride: 2-Hydroxyacetyl chloride is not widely commercially available and is known for its instability. It can be prepared in situ or used immediately after synthesis from glycolic acid and a chlorinating agent like thionyl chloride. Extreme caution must be exercised due to its reactivity and corrosive nature.[12][13][14]

Step-by-Step Procedure

Experimental_Workflow Start Start: Assemble Dry Glassware Reactants Add Indoline, Et3N, and Anhydrous DCM Start->Reactants Cooling Cool to 0 °C in an Ice Bath Reactants->Cooling AcylChloride_Addition Slowly Add 2-Hydroxyacetyl Chloride Solution Cooling->AcylChloride_Addition Reaction Stir at Room Temperature (Monitor by TLC) AcylChloride_Addition->Reaction Quench Quench with Saturated aq. NaHCO3 Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Brine Extraction->Wash Drying Dry Organic Layer (MgSO4) Wash->Drying Filtration Filter and Concentrate Drying->Filtration Purification Purify by Column Chromatography Filtration->Purification Characterization Characterize the Product Purification->Characterization End End: Obtain Pure Product Characterization->End

Caption: Workflow for the N-acylation of indoline with 2-hydroxyacetyl chloride.

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add indoline (1.0 eq) and anhydrous dichloromethane (DCM) to a dry, round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Dissolve 2-hydroxyacetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled indoline solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the indoline starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction mixture by adding saturated aqueous sodium bicarbonate (NaHCO3) solution. This will neutralize any excess acyl chloride and the triethylammonium hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-hydroxy-1-(indolin-1-yl)ethanone.[15][16][17]

Key Experimental Parameters
ParameterRecommended ValueRationale
Stoichiometry (Indoline:Acyl Chloride:Base) 1 : 1.1 : 1.2A slight excess of the acyl chloride ensures complete consumption of the indoline. Excess base neutralizes the HCl byproduct.
Solvent Anhydrous Dichloromethane (DCM)DCM is a good solvent for both reactants and is unreactive under the reaction conditions. Anhydrous conditions are essential to prevent hydrolysis of the acyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity of the reaction. Allowing it to warm to room temperature ensures the reaction goes to completion.
Base Triethylamine (Et3N)A non-nucleophilic organic base that effectively scavenges the HCl produced without competing with the indoline for the acyl chloride.

Safety and Handling Precautions

  • 2-Hydroxyacetyl Chloride: This reagent is highly corrosive, moisture-sensitive, and a lachrymator.[10][11][14] Handle it exclusively in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] It reacts violently with water, so all glassware must be scrupulously dried.[10]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Triethylamine (Et3N): Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

Characterization

The final product, 2-hydroxy-1-(indolin-1-yl)ethanone, should be characterized by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the amide carbonyl and hydroxyl functional groups.

Conclusion

This application note provides a detailed and reliable protocol for the N-acylation of indoline with 2-hydroxyacetyl chloride. By understanding the underlying reaction mechanism and adhering to the specified experimental conditions and safety precautions, researchers can successfully synthesize this valuable building block for the development of novel therapeutic agents. The principles and techniques described herein are broadly applicable to the N-acylation of other heterocyclic systems.

References

  • Sparkl. Reaction of Amines with Acyl Chlorides.
  • Chemguide. reaction between acyl chlorides and amines - addition / elimination.
  • PMC. Chemoselective N-acylation of indoles using thioesters as acyl source.
  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Ambeed. 57469-50-8|2-Hydroxyacetyl chloride.
  • PMC. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography.
  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes.
  • PMC. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles.
  • Beilstein Journals. Chemoselective N-acylation of indoles using thioesters as acyl source.
  • EvitaChem. Buy 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone (EVT-3555054).
  • LOCKSS. A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS Masanao Terashima* and Masako Fujioka Faculty of Pharmaceutical Sciences, H.
  • ResearchGate. Synthesis of indoline from N-acetylindole.
  • ResearchGate. N-Acylation Reactions of Amines.
  • Hit2Lead. BB-5106709.
  • ResearchGate. Methods for N‐acylation of indole with carboxylic acid (derivatives).
  • PMC. Development and Application of Indolines in Pharmaceuticals.
  • RWTH Publications. Synthesis of N‐Fused Indolines via Copper (II)‐Catalyzed Dearomatizing Cyclization of Indoles.
  • Benchchem. Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.
  • ResearchGate. Indole and indoline scaffolds in drug discovery.
  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.
  • PMC. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds.
  • PubMed. Synthesis of some N-substituted indole derivatives and their biological activities.
  • Google Patents. New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl ...
  • ChemicalBook. 2-HYDROXY-1-(1H-INDOL-3-YL)ETHANONE | 2400-51-3.
  • Benchchem. The Indoline Scaffold: A Privileged Core in Modern Drug Discovery.
  • ResearchGate. (PDF) An Improved Synthesis of Key Intermediate to the Formation of Selected Indolin-2-Ones Derivatives Incorporating Ultrasound and Deep Eutectic Solvent (DES) Blend of Techniques, for Some Biological Activities and Molecular Docking Studies.
  • Pharmaffiliates. CAS No : 57469-50-8 | Product Name : 2-Hydroxyacetyl Chloride.
  • Sigma-Aldrich. 2-hydroxy acetyl chloride.
  • CAMEO Chemicals. CHLOROACETYL CHLORIDE.
  • PubMed. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2.
  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).

Sources

Optimizing In Vitro Assessment of N-Acylindoline Scaffolds: From Solubility to Tubulin Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The N-acylindoline scaffold represents a privileged structure in medicinal chemistry, distinct from its aromatic indole counterpart due to the saturation at the C2-C3 bond. This structural feature confers a non-planar, "puckered" geometry that enhances solubility and creates unique vectors for target engagement, particularly in tubulin polymerization inhibition and kinase modulation .

However, the N-acyl moiety introduces specific liabilities:

  • Hydrolytic Instability: The amide bond at the

    
     position is susceptible to cleavage by non-specific amidases and esterases in plasma, potentially acting as a prodrug or leading to rapid clearance.
    
  • Physicochemical "Brick Dust": Despite the C2-C3 saturation, lipophilic acyl chains often drive these compounds into BCS Class II (Low Solubility, High Permeability), causing false negatives in aqueous bioassays due to precipitation.

This guide moves beyond generic screening to provide a tailored workflow for N-acylindolines, ensuring that observed biological activity is intrinsic to the molecule and not an artifact of precipitation or degradation.

Integrated Assay Workflow

The following flowchart illustrates the critical path for validating N-acylindolines. Unlike standard small molecules, "Metabolic Stability" is front-loaded to verify the integrity of the N-acyl bond before expensive target assays.

G Start Compound Synthesis (N-Acylindoline) Solubility Step 1: Kinetic Solubility (Nephelometry/UV) Start->Solubility Stability Step 2: Metabolic Stability (Plasma & Microsomes) Solubility->Stability If Soluble > 10 µM Decision1 Stable > 60 min? Stability->Decision1 TargetAssay Step 3: Target Engagement (Tubulin Polymerization) Decision1->TargetAssay Yes Redesign Redesign N-Acyl Group (Steric/Electronic mod) Decision1->Redesign No (Hydrolysis) CellAssay Step 4: Cellular Validation (G2/M Arrest) TargetAssay->CellAssay Redesign->Start

Figure 1: Strategic assay hierarchy prioritizing physicochemical and metabolic integrity before potency evaluation.

Step 1: Physicochemical Profiling (Solubility)

N-acylindolines often exhibit "kinetic supersaturation" where they appear soluble in DMSO stocks but precipitate upon dilution into aqueous buffers.

Protocol: Kinetic Solubility via Nephelometry

Objective: Determine the maximum concentration at which the compound remains in solution in assay buffer (PBS, pH 7.4).

  • Preparation: Prepare a 10 mM stock solution of the N-acylindoline in 100% DMSO.

  • Dilution: Serial dilute the stock in DMSO to generate a concentration range (e.g., 0.1 mM to 10 mM).

  • Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubation: Shake at 600 rpm for 90 minutes at room temperature (25°C).

  • Read: Measure light scattering (Nephelometry) or Absorbance at 600 nm (turbidity).

  • Analysis: The "solubility limit" is the concentration point before the inflection of the scattering/absorbance curve.

Critical Insight: If the solubility limit is < 20 µM, you must include a solubilizing agent (e.g., 0.05% Tween-80 or Pluronic F-68) in subsequent bioassays to prevent false-positive inhibition caused by aggregate sequestration of the protein target.

Step 2: Metabolic Stability (The Amidase Screen)

Unlike indoles, the


-acyl group is chemically an amide. In biological systems, amidases  (e.g., PM20D1) and carboxylesterases  can cleave this bond, reverting the molecule to the parent indoline (often inactive).
Protocol: Plasma vs. Microsomal Stability

Objective: Differentiate between CYP-mediated oxidation (microsomes) and hydrolytic cleavage (plasma).

Materials:

  • Pooled Plasma (Human/Rat).

  • Liver Microsomes (HLM/RLM) + NADPH regenerating system.

  • LC-MS/MS.

Procedure:

  • Incubation:

    • Set A (Hydrolysis): Spike compound (1 µM) into 100% Plasma.

    • Set B (Oxidation): Spike compound (1 µM) into Microsomes (0.5 mg/mL protein) + NADPH.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor both the parent N-acylindoline and the cleaved indoline core.

Interpretation:

  • Rapid loss in Plasma: Indicates amidase susceptibility. Action: Sterically hinder the amide (e.g., ortho-substitution on the phenyl ring of the acyl group) or switch to a carbamate/urea linker [1].

  • Rapid loss in Microsomes only: Indicates CYP oxidation. Action: Block metabolic soft spots (e.g., fluorination of aromatic rings).

Step 3: Target Engagement (Tubulin Polymerization)

N-acylindolines are widely documented to bind the Colchicine-binding site of tubulin, inhibiting polymerization (destabilizers) [2, 3].

Mechanism of Action

The compound binds to the


-tubulin subunit at the interface with 

-tubulin, preventing the "straightening" of the dimer required for microtubule formation.

Tubulin FreeTubulin Free Tubulin Dimers (Fluorescence Low) Nucleation Nucleation (Lag Phase) FreeTubulin->Nucleation GTP, 37°C Elongation Microtubule Growth (Fluorescence High) Nucleation->Elongation Polymerization Inhibitor N-Acylindoline (Colchicine Site) Inhibitor->FreeTubulin Binds Dimer Inhibitor->Nucleation Blocks Assembly

Figure 2: Mechanism of N-acylindoline interference in microtubule dynamics.

Detailed Protocol: Fluorescence-Based Polymerization Assay

Reagents:

  • Tubulin Protein: >99% pure porcine brain tubulin (Cytoskeleton Inc., Cat# T240).

  • Reporter: DAPI (4',6-diamidino-2-phenylindole) or a proprietary fluorophore (e.g., Cytoskeleton BK011P kit). DAPI fluorescence increases upon binding to polymerized microtubules.[1][2]

  • Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol.[2]

Workflow:

  • Plate Setup: Use a 96-well black, half-area plate (pre-warmed to 37°C).

  • Compound Addition: Add 5 µL of 10x compound stock (final concentrations: 0.1, 1, 5, 10, 50 µM).

    • Positive Control:[3][4] Paclitaxel (3 µM) - Enhances polymerization.

    • Negative Control: Colchicine (3 µM) or Nocodazole - Inhibits polymerization.

    • Vehicle Control: 1% DMSO.

  • Reaction Initiation: Rapidly dispense 45 µL of ice-cold Tubulin Reaction Mix (2 mg/mL Tubulin + GTP + DAPI) into wells.

  • Kinetic Read: Immediately place in a fluorescence plate reader at 37°C .

    • Excitation: 360 nm

    • Emission: 450 nm[5]

    • Interval: Read every 1 minute for 60 minutes.

Data Processing: Calculate the


 (slope of the growth phase) or the Area Under the Curve (AUC).
ParameterVehicle (DMSO)N-Acylindoline (Inhibitor)Paclitaxel (Stabilizer)
Lag Phase ~5-10 minExtended (>20 min)Absent (Immediate)
Vmax (Slope) HighSignificantly Reduced High
Steady State RFU 100% (Reference)< 40%> 120%

Validation Criteria: A valid N-acylindoline hit should reduce the steady-state fluorescence by >50% at 10 µM compared to DMSO [4].

References

  • Nomura, D. K., et al. (2018). "Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration."[6] Journal of Medicinal Chemistry. Link

  • Zhang, S., et al. (2021).[7] "Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization."[7] Bioorganic & Medicinal Chemistry Letters. Link

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based."[3] Cytoskeleton.com. Link

  • BenchChem. (2025).[1] "Fluorescence-Based Assays for Tubulin Polymerization Kinetics." BenchChem Application Notes. Link

Sources

Application Note: Cell-Based Profiling of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one (N-Glycolylindoline)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one (hereafter referred to as Compound A ) represents a specific subclass of N-acylated indolines. While the indoline (2,3-dihydroindole) core is a privileged scaffold in medicinal chemistry—found in antihypertensives (Indapamide), kinase inhibitors, and neuroprotective agents—the addition of the N-glycolyl (2-hydroxyacetyl) moiety introduces unique polarity and hydrogen-bonding capabilities.

This Application Note provides a comprehensive blueprint for the cellular evaluation of Compound A. Given its structural attributes, this guide focuses on three critical therapeutic vectors: Cytotoxicity (Oncology) , Oxidative Stress Modulation (Neuroprotection) , and Cellular Permeability (ADME) .

Chemical Identity[1][3][4][5][6][7][8][9][10]
  • IUPAC Name: 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one

  • Common Name: N-Glycolylindoline; 1-(2-Hydroxyacetyl)indoline

  • Core Scaffold: Indoline (dihydroindole)[1]

  • Key Functional Group: Primary hydroxyl on the N-acyl chain (H-bond donor/acceptor).

Strategic Screening Cascade

To evaluate Compound A effectively, we employ a "funnel" approach, moving from general phenotypic observations to specific mechanistic validation.

ScreeningCascade cluster_Phase1 Phase I: Phenotypic Screening cluster_Phase2 Phase II: Mechanistic Validation Start Compound A (Stock Solution) Viability Cytotoxicity Profiling (MTT/Resazurin) [Tumor vs. Normal] Start->Viability Permeability Membrane Permeability (PAMPA/Caco-2) Start->Permeability Apoptosis Apoptosis Confirmation (Annexin V / Caspase 3/7) Viability->Apoptosis If Cytotoxic (IC50 < 10µM) ROS Antioxidant Capacity (Cellular ROS / Nrf2) Viability->ROS If Cytoprotective Decision Lead Optimization / Hit Expansion Permeability->Decision Apoptosis->Decision ROS->Decision

Figure 1: Strategic workflow for profiling N-acylated indolines. The path diverges based on whether the compound exhibits cytotoxicity (oncology potential) or cytoprotection (neuro/cardio-protection).

Protocol A: Differential Cytotoxicity Profiling (Oncology Focus)

Indoline derivatives frequently exhibit antiproliferative activity against specific cancer lines (e.g., MCF-7, HepG2) while remaining less toxic to somatic cells.[2] This assay quantifies that therapeutic window.

Experimental Design
  • Target Cells: MCF-7 (Breast Adenocarcinoma), Jurkat (T-cell Leukemia).

  • Control Cells: HUVEC (Human Umbilical Vein Endothelial Cells) or PBMCs (Peripheral Blood Mononuclear Cells) to establish the Selectivity Index (SI).

  • Readout: Metabolic activity (Resazurin reduction) as a proxy for viability.

Materials[1][8]
  • Compound A Stock: 10 mM in DMSO (Freshly prepared; avoid freeze-thaw cycles due to the hydroxyl group sensitivity).

  • Reagent: Resazurin Sodium Salt (0.15 mg/mL in PBS).

  • Positive Control: Doxorubicin (1 µM) or Staurosporine.

Step-by-Step Protocol
  • Seeding: Plate cells in 96-well black-walled plates.

    • Adherent (MCF-7): 5,000 cells/well (allow 24h attachment).

    • Suspension (Jurkat): 10,000 cells/well (seed immediately before treatment).

  • Treatment: Prepare serial dilutions of Compound A in complete media (0.1% DMSO final).

    • Range: 0.1 µM to 100 µM (8-point log scale).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL of Resazurin solution to each well (100 µL volume).

  • Reading: Incubate 2–4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

Data Analysis & Interpretation

Calculate % Viability =


.
ParameterInterpretation for Compound AAction Item
IC₅₀ < 5 µM Potent HitProceed to Apoptosis Assay (Protocol B).
IC₅₀ 5–20 µM Moderate ActivityStructure-Activity Relationship (SAR) optimization required.
SI > 10 High SelectivityExcellent safety profile; prioritize for in vivo studies.
SI < 2 General ToxinLikely off-target effects; reconsider scaffold.

Protocol B: Cellular Antioxidant & ROS Scavenging

The indoline core is electron-rich, often functioning as a radical scavenger. The N-glycolyl group may enhance solubility, aiding intracellular ROS neutralization. This assay determines if Compound A can protect cells from oxidative stress (e.g., H₂O₂ challenge).

Mechanism of Action

We hypothesize Compound A activates the Nrf2-KEAP1 pathway or directly scavenges free radicals via the indoline nitrogen lone pair.

ROS_Pathway Compound Compound A ROS ROS (H2O2) Compound->ROS Direct Scavenging Nrf2 Nrf2 (Cytosol) Compound->Nrf2 Stabilization Enzymes HO-1 / NQO1 (Cytoprotection) ROS->Enzymes Inhibits ARE ARE (Nucleus) Nrf2->ARE Translocation ARE->Enzymes Transcription Enzymes->ROS Neutralization

Figure 2: Dual mechanism of antioxidant action: Direct scavenging vs. Nrf2 pathway activation.

DCFDA / H₂O₂ Challenge Protocol

Objective: Measure the ability of Compound A to prevent intracellular ROS accumulation.

  • Cell Model: SH-SY5Y (Neuroblastoma) or HaCaT (Keratinocytes).

  • Probe: DCFDA (2',7'-dichlorofluorescin diacetate) – becomes fluorescent upon oxidation.

  • Workflow:

    • Pre-treatment: Seed cells (20,000/well). Treat with Compound A (1, 5, 10 µM) for 24 hours .

    • Loading: Wash cells with PBS.[3] Add 20 µM DCFDA in serum-free media for 45 mins.

    • Challenge: Wash cells. Add 200 µM H₂O₂ (oxidative stressor) for 30–60 mins.

    • Quantification: Measure Fluorescence (Ex 485 nm / Em 535 nm) immediately.

Validation Criteria: A reduction in fluorescence in Compound A-treated cells compared to the H₂O₂-only control indicates antioxidant efficacy.

Protocol C: Mechanistic Apoptosis (Caspase 3/7 Glo)

If Protocol A indicates cytotoxicity, it is vital to distinguish regulated cell death (apoptosis) from necrosis (toxicity).

Rationale

Indoline derivatives often arrest the cell cycle at G2/M or induce apoptosis via the mitochondrial pathway (Bax/Bcl-2 modulation).

Protocol
  • Reagent: Caspase-Glo® 3/7 Assay (Promega) or equivalent luminescent substrate.

  • Method:

    • Treat cells with Compound A at IC₅₀ and 2x IC₅₀ for 24 hours.

    • Add Caspase-Glo reagent (1:1 ratio with culture volume).

    • Shake for 30 seconds; incubate 1 hour at Room Temp.

    • Measure Luminescence .

  • Controls:

    • Negative: DMSO vehicle.

    • Positive: Staurosporine (1 µM).[4]

    • Inhibitor check: Pre-treat with Z-VAD-FMK (pan-caspase inhibitor) to confirm specificity.

References & Authority

The protocols and mechanistic insights above are grounded in the established bioactivity of the indoline and N-substituted indole pharmacophores.

  • BenchChem. (2025).[3] In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines.[4][5][6] Application Note. Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one (Analog).Link

  • ACS Pharmacology & Translational Science. (2025). Discovery of Anticancer Indole-Based Derivatives with Selectivity toward Leukemia Cells.[2]Link

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity.[7][8][9]Link

  • Pharmaffiliates. (2025). Indapamide Impurities and Indoline Standards.Link

Disclaimer: This Application Note is for research use only. Compound A is treated here as a chemical probe. All safety protocols regarding handling of novel chemical entities (NCEs) must be observed.

Sources

Probing the Kinetic Landscape: A Guide to Enzyme Inhibition Studies of N-Acylindoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylindoline Derivatives in Enzyme Inhibition

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its N-acylated derivatives, in particular, have garnered significant attention as a versatile class of compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] Many of these therapeutic effects stem from their ability to selectively modulate the activity of specific enzymes.[3] N-acylindolines can act as potent and selective inhibitors for various enzyme classes, such as kinases, lipoxygenases (LOX), and soluble epoxide hydrolase (sEH), making them attractive candidates for drug discovery.[1][4]

Understanding the precise mechanism by which these compounds inhibit their target enzymes is a cornerstone of drug development.[5] This requires a rigorous investigation of their enzyme inhibition kinetics—the quantitative study of how they alter the rates of enzyme-catalyzed reactions.[6] This guide provides a comprehensive overview of the theoretical principles and practical protocols for characterizing the inhibition kinetics of N-acylindoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

Theoretical Framework: Understanding Enzyme Inhibition Models

Before embarking on experimental work, a solid grasp of fundamental enzyme kinetics is essential. Enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, where the initial reaction velocity (v₀) is related to the substrate concentration ([S]).[7] The two key parameters are Vmax, the maximum reaction rate, and Km, the substrate concentration at which the reaction rate is half of Vmax.[8]

Enzyme inhibitors reduce an enzyme's catalytic activity and are broadly classified as reversible or irreversible.[9] Reversible inhibitors, which bind non-covalently, are further categorized based on their interaction with the enzyme and substrate[9][10]:

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding.[11] This type of inhibition increases the apparent Km (Km,app) but does not affect Vmax.[5][7]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate (ES) complex.[7][11] This reduces the Vmax but does not change the Km.[5][7]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the ES complex, effectively locking the substrate in place.[10] This leads to a decrease in both Vmax and the apparent Km.[11][12]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This type of inhibition affects both Vmax and Km.[5]

The goal of kinetic studies is to determine which of these models best describes the behavior of an N-acylindoline derivative and to quantify its potency.

Experimental Design and Strategy

A systematic approach to studying enzyme inhibition involves a multi-stage process, starting with an initial screen to determine inhibitory activity, followed by detailed kinetic experiments to elucidate the mechanism of action (MoA).

Phase 1: Initial Screening and IC50 Determination

The first step is to determine if the N-acylindoline derivative inhibits the target enzyme and to quantify its potency. This is typically achieved by determining the IC50 value , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][13]

Rationale for Experimental Choices:

  • Substrate Concentration: For an initial IC50 determination, the substrate concentration is typically kept constant and close to its Km value.[14] This condition ensures the assay is sensitive to inhibitors of different mechanisms.

  • Enzyme Concentration: The enzyme concentration should be kept low and constant, ensuring the reaction rate is linear over the measurement period (steady-state kinetics).[15]

  • Inhibitor Concentration Range: A wide range of inhibitor concentrations, typically spanning several orders of magnitude (e.g., using a serial dilution), is necessary to generate a complete dose-response curve.[14]

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for IC50 Determination."

Protocol 1: Determination of IC50

This protocol provides a general framework for a 96-well plate-based colorimetric or fluorometric assay.[6][14]

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the N-acylindoline derivative in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer, enzyme stock solution, and substrate stock solution. Ensure all components are at the optimal temperature and pH for the enzyme.[6][16]

  • Inhibitor Serial Dilution:

    • Perform a serial dilution of the inhibitor stock solution in the assay plate. A 10-point, 1:3 dilution series is common.[14] Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme to each well (except the negative control) and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature.[17]

    • Monitor the change in absorbance or fluorescence over time to determine the initial reaction velocity (v₀). The assay should be linear during this period.[16]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 value.[13]

Phase 2: Mechanism of Inhibition (MoI) Studies

Once an inhibitor's potency is established via its IC50, the next critical step is to determine its mechanism of inhibition. This involves a more complex experimental matrix where both substrate and inhibitor concentrations are varied.[9]

Rationale for Experimental Choices:

  • Matrix Design: A matrix of experiments is performed where each row represents a fixed inhibitor concentration and each column represents a varying substrate concentration.

  • Concentration Ranges:

    • Substrate: Concentrations should range from approximately 0.1 x Km to 10 x Km to accurately determine Km and Vmax.

    • Inhibitor: Concentrations should be chosen based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50, 5 x IC50).[14]

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for Mechanism of Inhibition (MoI) Studies."

Protocol 2: Elucidation of Inhibition Mechanism
  • Experimental Setup:

    • Based on the matrix design, set up a series of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration, and the substrate concentration will vary across the columns.

  • Reaction and Measurement:

    • Follow the same procedure as in Protocol 1 (steps 3 and 4) to pre-incubate the enzyme and inhibitor, initiate the reaction with the substrate, and measure the initial velocities (v₀) for each condition.

  • Data Analysis and Interpretation:

    • Primary Plot: For each inhibitor concentration, plot v₀ versus [S]. This will generate a series of Michaelis-Menten curves.

    • Model Fitting: The most robust method for analyzing this data is global non-linear regression.[18][19] Fit the entire dataset simultaneously to the equations describing competitive, non-competitive, uncompetitive, and mixed-model inhibition.[20] Statistical tests (e.g., F-test, Akaike Information Criterion) can then be used to determine which model best fits the data.

    • Secondary Plots (Graphical Analysis): While non-linear regression is preferred, traditional linearization methods like the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be useful for visualization.[9][21] The pattern of line intersections on a Lineweaver-Burk plot is characteristic of the inhibition type:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Determine Ki: The inhibition constant (Ki) is a true measure of the inhibitor's potency and represents the dissociation constant of the enzyme-inhibitor complex.[13] This value is derived directly from the non-linear regression analysis.[9]

Data Presentation and Interpretation

Table 1: Hypothetical Kinetic Parameters for N-Acylindoline Derivatives

CompoundTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
NAI-001Kinase A1.2 ± 0.10.6 ± 0.05Competitive
NAI-002Protease B5.8 ± 0.411.6 ± 0.9Non-competitive
NAI-003Lipoxygenase C0.9 ± 0.070.7 ± 0.06Mixed

It is important to note that the IC50 value is dependent on the experimental conditions (especially substrate concentration), whereas the Ki is a constant for a given inhibitor and enzyme.[13][22] The Cheng-Prusoff equation can be used to convert an IC50 value to a Ki, but this requires knowledge of the inhibition mechanism and the substrate's Km.[13][22]

Troubleshooting and Advanced Considerations

Enzyme assays can be sensitive to a variety of factors.[6] Careful attention to detail is required to ensure data is reproducible and reliable.[16]

Table 2: Common Challenges and Solutions in Enzyme Inhibition Assays

ChallengePotential CauseRecommended Solution
High Variability Pipetting errors, improper mixing, temperature fluctuations.[16][17]Use calibrated pipettes, ensure thorough mixing, and use a temperature-controlled plate reader.[6]
Assay Interference Compound is colored, fluorescent, or precipitates at assay concentrations.[15]Run control experiments without the enzyme to measure background signal. Check compound solubility in the final assay buffer.[15]
Non-saturating Kinetics Substrate concentrations are too low relative to the Km.[23]Increase the range of substrate concentrations used in the assay.
Enzyme Instability Enzyme denatures over time or with repeated freeze-thaw cycles.[15]Prepare fresh enzyme dilutions, store on ice, and aliquot stock solutions to minimize freeze-thaw cycles.[15][16]

Conclusion

The systematic kinetic characterization of N-acylindoline derivatives is an indispensable step in the drug discovery pipeline. By moving beyond simple IC50 determination to a full mechanistic analysis, researchers can gain deep insights into the molecular interactions driving inhibition. This detailed understanding of structure-activity relationships (SAR) and mechanism of action allows for the rational design and optimization of more potent and selective drug candidates.[5] The protocols and principles outlined in this guide provide a robust framework for conducting these critical studies with scientific rigor and confidence.

References

  • Enzyme assay - Wikipedia. (n.d.). Retrieved from [Link]

  • Four convenient methods for the determination of enzyme inhibitor constants. (n.d.). Retrieved from [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. (n.d.). Retrieved from [Link]

  • Leatherbarrow, R. J. (1990). Use of nonlinear regression to analyze enzyme kinetic data: application to situations of substrate contamination and background subtraction. Analytical Biochemistry, 184(2), 274–278. Retrieved from [Link]

  • IC50 Determination - edX. (n.d.). Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6). Retrieved from [Link]

  • Golicnik, M. (2011). Estimation of Kinetic Parameters for Enzyme-Inhibition Reaction Models Using Direct Time-Dependent Equations for Reactant Concentr. The Open Enzyme Inhibition Journal, 4, 1-10. Retrieved from [Link]

  • Shapiro, A. B. (2018, June 16). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? ResearchGate. Retrieved from [Link]

  • Tipton, K. (2021, May 10). Steady-state enzyme kinetics. The Biochemist - Portland Press. Retrieved from [Link]

  • Liger, D. (2017, September 20). How to use non-linear regression methods for enzyme kinetics other than lineweaver Burk plot? ResearchGate. Retrieved from [Link]

  • MDH Assay Enzyme Hints & Tips - Sandiego. (n.d.). Retrieved from [Link]

  • Di Marino, C., et al. (2022, May 24). Models of enzyme inhibition and apparent dissociation constants from kinetic analysis to study the differential inhibition of aldose reductase. Taylor & Francis. Retrieved from [Link]

  • Basu, A. (2024, September 24). Robust Inference for Non-Linear Regression Models with Applications in Enzyme Kinetics. arXiv. Retrieved from [Link]

  • How to Perform a Standard Enzyme Activity Assay? - Patsnap Synapse. (2025, May 9). Retrieved from [Link]

  • ACE-inhibitory activity assay: IC50 - Protocols.io. (n.d.). Retrieved from [Link]

  • Activity 3-2 - Determining the IC₅₀ of Inhibitor - Biology LibreTexts. (2025, December 11). Retrieved from [Link]

  • Cer, R. Z., et al. (2009, April 24). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PMC. Retrieved from [Link]

  • da Silva, A. C. G., et al. (2023, October 5). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. Retrieved from [Link]

  • Representative examples of biologically active drugs containing isoindoline and pyridine moieties. - ResearchGate. (n.d.). Retrieved from [Link]

  • Easson, M. A., et al. (2002, June 20). Acylating agents as enzyme inhibitors and understanding their reactivity for drug design. Journal of Medicinal Chemistry, 45(13), 2736–2745. Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs (article) | Khan Academy. (n.d.). Retrieved from [Link]

  • Enzyme Inhibition - Chemistry LibreTexts. (2025, September 4). Retrieved from [Link]

  • Bruno, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

  • Methods for N‐acylation of indole with carboxylic acid (derivatives). - ResearchGate. (n.d.). Retrieved from [Link]

  • Enzyme Inhibitors as the Attractive Targets for the Treatment of Various Diseases. (n.d.). Retrieved from [Link]

  • Valenti, M., et al. (1996). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology, 27(4), 677–682. Retrieved from [Link]

  • Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry - Open Library Publishing Platform. (n.d.). Retrieved from [Link]

  • Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes - Fiveable. (2025, September 15). Retrieved from [Link]

  • Kinetics of enzyme inhibition - ResearchGate. (2018, November 12). Retrieved from [Link]

  • Shestakova, T. S., et al. (2021, July 21). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI. Retrieved from [Link]

Sources

Application Note: Strategic In Vivo Evaluation of Indoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Indoline (2,3-dihydroindole) is a "privileged scaffold" in medicinal chemistry, distinct from its oxidized counterpart, indole. The reduction of the C2-C3 bond disrupts aromaticity, introducing a chiral center and altering the molecule's 3D topography. This structural flexibility allows indoline derivatives to act as potent inhibitors of tubulin polymerization (targeting the colchicine-binding site) and receptor tyrosine kinases (e.g., VEGFR/PDGFR), making them critical candidates in oncology drug discovery.

Why In Vivo Testing is Non-Negotiable

While in vitro assays confirm tubulin binding (


 often < 50 nM), they fail to capture the two primary failure modes of indoline scaffolds:
  • Metabolic Instability: The indoline nitrogen is prone to rapid oxidation or glucuronidation.

  • Physicochemical Liability: High lipophilicity (

    
    ) often leads to precipitation in aqueous biological fluids, causing micro-embolisms rather than therapeutic exposure.
    

This guide provides a validated workflow to transition indoline leads from the bench to animal models, ensuring that observed results stem from pharmacological activity, not formulation artifacts.

Phase I: Formulation & Vehicle Selection

The Failure Point: Most indoline studies fail because researchers use 100% DMSO or simple saline suspensions. Indolines are hydrophobic; improper formulation leads to intraperitoneal (IP) irritation or erratic absorption.

Recommended Vehicle Systems

Do not proceed to dosing until the compound forms a clear solution (not suspension) in one of the following systems.

Vehicle ClassComposition (v/v)ApplicabilityNotes
Standard (IP/IV) 5% DMSO + 40% PEG400 + 55% SalineInitial PK/MTDPrepare fresh. Add saline last to prevent crashing.
Enhanced Sol. 10% DMSO + 10% Tween-80 + 80% WaterHigh Dose (>20 mg/kg)Tween-80 prevents precipitation but can trigger histamine release.
Advanced (PO) 20% HP-

-CD (Hydroxypropyl-beta-cyclodextrin)
Oral BioavailabilityRequires 24h stirring to complex the drug. Best for long-term efficacy.

Critical Check: Centrifuge the formulation at 10,000 x g for 5 minutes. If a pellet forms, the drug is not in solution. Do not inject.

Phase II: Pharmacokinetics (PK) & Toxicology

Before efficacy testing, you must establish the Maximum Tolerated Dose (MTD) and the Area Under the Curve (AUC) .

Step 1: MTD Determination (Staggered Dose Design)
  • Animals: CD-1 or C57BL/6 mice (n=3 per cohort).

  • Route: Intraperitoneal (IP).

  • Dosing: Start at 10 mg/kg.[1] If tolerated (no weight loss >15% over 3 days), escalate to 30, 50, and 100 mg/kg.

  • Endpoint: Clinical signs (piloerection, lethargy) and body weight.

Step 2: PK Profile

Indolines often exhibit a short half-life (


). Efficacy requires sustained coverage above the 

.
  • Dose: Use 50% of the MTD.

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Plasma protein precipitation (Acetonitrile)

    
     LC-MS/MS.
    

Phase III: Efficacy - Xenograft Protocol

This protocol focuses on a subcutaneous tumor model (e.g., A549 lung or HCT-116 colon cancer), where indoline tubulin inhibitors show high potency.

Experimental Workflow Diagram

Indoline_Workflow Lead Lead Indoline Derivative Formulation Solubility Check (PEG400/DMSO) Lead->Formulation LogP Check MTD MTD Study (CD-1 Mice) Formulation->MTD Vehicle Validated PK PK Profiling (LC-MS/MS) MTD->PK Dose Selection Xenograft Xenograft Efficacy (Nude Mice) PK->Xenograft Schedule Optimization Analysis Tumor Growth Inhibition (TGI) Xenograft->Analysis

Figure 1: Strategic workflow for in vivo validation. Note the critical "Formulation" gate before animal work begins.

Detailed Protocol: Subcutaneous Xenograft

1. Cell Preparation:

  • Harvest tumor cells in exponential growth phase.

  • Resuspend in 50% PBS / 50% Matrigel (Corning) to support initial engraftment.

  • Concentration:

    
     cells per 100 
    
    
    
    L injection.

2. Inoculation:

  • Mice: BALB/c Nude or SCID (Immunocompromised), 6-8 weeks old.

  • Site: Right flank, subcutaneous injection.

  • Wait Period: Monitor until tumors reach measurable volume (~100

    
    ), typically 7-10 days.
    

3. Randomization & Dosing:

  • Exclude outliers (tumors too small or too large).

  • Randomize into groups (n=8-10):

    • Group A: Vehicle Control.

    • Group B: Positive Control (e.g., Combretastatin A4 or Paclitaxel).

    • Group C: Indoline Low Dose (e.g., 10 mg/kg).

    • Group D: Indoline High Dose (e.g., 30 mg/kg).

  • Schedule: Daily (QD) or Every Other Day (Q2D) via IP injection for 21 days.

4. Data Collection:

  • Measure tumor volume (

    
    ) every 3 days using digital calipers.
    
  • Formula:

    
    .
    
  • Weigh mice simultaneously to track toxicity.

Mechanism of Action Verification

To confirm the drug works via the proposed mechanism (tubulin destabilization) in vivo, perform a necropsy analysis on the tumors.

Signaling Pathway Diagram

MOA_Pathway Indoline Indoline Derivative Tubulin Colchicine Binding Site (Beta-Tubulin) Indoline->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Vascular Vascular Disruption (Anti-Angiogenesis) Polymerization->Vascular Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Vascular->Apoptosis

Figure 2: Dual mechanism of action. Indolines primarily inhibit tubulin polymerization, leading to mitotic arrest, but also possess vascular disrupting properties.

Biomarker Analysis (Post-Necropsy):

  • Immunohistochemistry (IHC): Stain tumor sections for Phospho-Histone H3 (marker of mitotic arrest). An effective indoline should significantly increase pHH3 levels compared to vehicle.

  • TUNEL Assay: To quantify apoptosis.

  • CD31 Staining: To assess microvessel density (anti-angiogenic effect).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Rapid Weight Loss (>20%) GI Toxicity / MucositisSwitch dosing schedule from QD to Q2D or Q3D.
Tumor Ulceration Necrosis due to rapid growthTerminate animal immediately (humane endpoint).
Precipitation at Injection Site Poor SolubilityIncrease cyclodextrin concentration or switch to IV bolus.
No Efficacy despite Potency High Metabolic ClearanceCheck liver microsome stability; consider deuteration of the indoline core.

References

  • Inventiva Pharma. (n.d.). Discovery and optimization of indoline derivatives as new LXR agonists. Retrieved from 2

  • Razak, S., et al. (2021).[3][4] Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... Scientific Reports, 11(1):6245.[4] Retrieved from 4

  • Zhang, Y., et al. (2021).[2] Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization.[5] Bioorganic & Medicinal Chemistry Letters, 43:128095.[5] Retrieved from 5

  • El-Naggar, A.M., et al. (2021). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines.[1] Molecules, 26(3). Retrieved from 3

  • Biela, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. International Journal of Molecular Sciences. Retrieved from 6

  • Zeeli, S., et al. (2018).[7] Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents.[7][8][9][10] Journal of Medicinal Chemistry. Retrieved from 7[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Indoline Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-acylation conditions for indoline (2,3-dihydroindole) scaffolds. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Objective: Provide robust protocols, mechanistic insights, and troubleshooting logic for the N-functionalization of indoline, distinguishing it from the chemically distinct indole scaffold.

Core Reaction Protocols

A. Standard Operating Procedure (Acid Chlorides/Anhydrides)

Context: This is the baseline method for high-yielding synthesis when the acylating agent is stable and available as a chloride or anhydride.

Reagents:

  • Substrate: Indoline (1.0 equiv)[1]

  • Acylating Agent: Acid Chloride (

    
    ) or Anhydride (1.1–1.2 equiv)
    
  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.5–2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst (Optional): DMAP (0.1 equiv) – Recommended for sterically hindered substrates.

Protocol:

  • Preparation: Purge reaction vessel with

    
     or Argon. (Critical: Indolines are prone to oxidative dehydrogenation to indoles).[2]
    
  • Dissolution: Dissolve indoline and base in anhydrous solvent (0.1 M concentration). Cool to 0 °C.

  • Addition: Add the acylating agent dropwise over 10–15 minutes. Exothermic control is vital to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS (typically 1–4 hours).

  • Workup: Quench with sat.

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted indoline/base) and Brine.
    
B. "Green" & Mild Protocol (Thioesters)

Context: For acid-sensitive substrates or when using stable acyl precursors without generating corrosive HCl.

  • Reagents: Indoline, Thioester (

    
    ), 
    
    
    
    (2.0 equiv).
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Conditions: Stir at RT or mild heat (40 °C).

  • Advantage: High chemoselectivity; avoids competing O-acylation if hydroxyl groups are present on the scaffold.

Mechanistic Insight & Visualization

The DMAP Catalytic Cycle (Steglich Mechanism)

When reaction kinetics are sluggish (e.g., 2-substituted indolines), 4-Dimethylaminopyridine (DMAP) is the gold standard nucleophilic catalyst. It acts by forming a highly reactive N-acylpyridinium intermediate.

DMAP_Cycle Substrate Acyl Donor (Acid Chloride/Anhydride) Intermediate N-Acylpyridinium Salt (Active Species) Substrate->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product N-Acyl Indoline (Product) Intermediate->Product Acyl Transfer Indoline Indoline (Nucleophile) Indoline->Product Product->DMAP Catalyst Regeneration Base Auxiliary Base (TEA/DIPEA) Salt Base-H+ Salt (Waste) Base->Salt Proton Scavenging

Figure 1: The DMAP catalytic cycle accelerates acylation by generating a potent electrophile (N-acylpyridinium) that is more reactive than the initial acid chloride but less prone to side reactions than a free acyl cation.

Troubleshooting Guide (Q&A)

Category 1: Low Yield & Conversion

Q: My reaction stalls at 50% conversion even with excess acid chloride. Why?

  • Diagnosis: This is often due to HCl salt formation . As the reaction proceeds, HCl is generated. If your base (TEA) is insufficient or the mixing is poor, the unreacted indoline (which is basic) will protonate to form an indolinium salt. Indolinium is non-nucleophilic and will not react.

  • Solution:

    • Ensure Base is

      
       1.5 equivalents relative to the acid chloride.
      
    • Switch to a biphasic system (Schotten-Baumann conditions): DCM + 1M NaOH (aq). The inorganic base ensures the indoline remains deprotonated in the organic phase.

Q: I see a new spot on TLC that matches the


 of the corresponding Indole. Is my product decomposing? 
  • Diagnosis: Oxidative Dehydrogenation .[2] Indolines are susceptible to oxidation to form aromatic indoles, especially in the presence of air, light, or trace metals (Cu, Pd) in the solvent.

  • Solution:

    • Degas all solvents.

    • Cover the reaction flask with aluminum foil (exclude light).

    • Add a radical scavenger like BHT (butylated hydroxytoluene) if the problem persists.

Category 2: Impurity Profiling

Q: I am observing multiple acylated products. What is happening?

  • Diagnosis: If your indoline scaffold has other nucleophiles (e.g., -OH, -NH2, -SH), you are likely getting competitive acylation.

  • Solution:

    • Selectivity Control: Use Thioesters (Protocol B) or N-acylbenzotriazoles. These are "softer" electrophiles that prefer the amine over the hydroxyl group.

    • Stoichiometry: Add the acylating agent slowly at -78 °C to favor the most nucleophilic site (usually the indoline nitrogen).

Optimization Data & Decision Logic

Solvent & Base Screening Matrix

Relative efficiency of N-acylation for 2-methylindoline (sterically hindered model).

SolventBaseCatalystYield (2h, RT)Notes
DCM TEA None 65% Standard. Stalled due to sterics.
DCMTEADMAP (10%)92%Recommended. DMAP overcomes steric barrier.
THFNaHNone88%Good, but requires dry conditions/H2 evolution.
ToluenePyridineNone70%High temp required; risk of oxidation.
Water/DCM NaOH None 85% Schotten-Baumann. Excellent for scale-up.
Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield / Impurities Check_TLC Check TLC/LCMS Start->Check_TLC RawMaterial Is Starting Material (SM) remaining? Check_TLC->RawMaterial Yes_SM Yes: Reaction Stalled RawMaterial->Yes_SM Major SM Spot No_SM No: SM Consumed RawMaterial->No_SM No SM Spot Check_Salt Check pH/Base. Is Indoline protonated? Yes_SM->Check_Salt Check_Decomp Check for Indole (Aromatization) No_SM->Check_Decomp Action_Salt Action: Add stronger base or switch to NaOH (aq) Check_Salt->Action_Salt pH < 9 Action_Catalyst Action: Add DMAP (Steric issue) Check_Salt->Action_Catalyst pH > 10 Action_Inert Action: Degas solvents, Dark conditions Check_Decomp->Action_Inert Aromatic Indole Detected

Figure 2: Systematic decision tree for diagnosing reaction failures.

References

  • DMAP Catalysis Mechanism: Steglich, W.; Höfle, G. N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst for Alcohols and Amines.Angew. Chem. Int. Ed. Engl. 1969, 8, 981. Link

  • Indoline vs. Indole Reactivity: Katritzky, A. R.; Rees, C. W. Comprehensive Heterocyclic Chemistry. Pergamon Press, 1984. (Fundamental text on the nucleophilicity differences).
  • Thioester Acylation (Green/Chemoselective): Chemoselective N-acylation of indoles using thioesters as acyl source.[3]Beilstein J. Org. Chem. 2022, 18, 53–60. Link

  • Oxidative Dehydrogenation Risks: A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles.J. Org. Chem. 2016, 81, 10, 4429–4433. Link

  • Schotten-Baumann Conditions: Optimization of the reaction conditions for the derivatization of methyl indole-3-carboxylate.BenchChem Technical Notes , 2025.[4] Link

Sources

Technical Support Center: N-Acylation of Electron-Rich Indolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions concerning the N-acylation of electron-rich indolines. Our goal is to help you improve your reaction yields and overcome common challenges in this crucial transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-acylation of electron-rich indolines.

Question 1: I am observing very low to no conversion of my electron-rich indoline. What are the likely causes and how can I fix this?

Low or no conversion in the N-acylation of indolines can be frustrating. The comparatively low nucleophilicity of the indoline nitrogen compared to acyclic or other heterocyclic amines is a common culprit.[1] Here’s a systematic approach to troubleshoot this issue:

  • Re-evaluate your Acylating Agent:

    • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and generally effective. If you are using an acyl halide and still see no reaction, the issue likely lies elsewhere. However, their high reactivity can sometimes lead to side reactions if not controlled.

    • Anhydrides (e.g., Acetic Anhydride): These are also good acylating agents but may require slightly more forcing conditions (e.g., heating, stronger base, or a catalyst) compared to acyl halides.

    • Less Reactive Acylating Agents (e.g., Thioesters, Carboxylic Acids): If you are using these, a more potent activation method is necessary. For instance, when using thioesters, a strong base like Cesium Carbonate (Cs₂CO₃) in a high-boiling solvent like xylene at elevated temperatures (e.g., 140 °C) has been shown to be effective.[2] For direct acylation with carboxylic acids, coupling agents like DCC with DMAP can be used, particularly for indolines with electron-withdrawing groups.[3]

  • Optimize Your Base:

    • The choice and amount of base are critical. The base deprotonates the indoline nitrogen, increasing its nucleophilicity.

    • Inorganic Bases: For reactions with acyl halides or anhydrides, aqueous bases like NaOH or K₂CO₃ under Schotten-Baumann conditions can be effective.[4][5][6] However, for less reactive systems, stronger, non-aqueous bases might be necessary. Cs₂CO₃ has proven superior in some cases for N-acylation of indoles with thioesters.[2]

    • Organic Bases: Amine bases like triethylamine (Et₃N) or pyridine are commonly used to scavenge the acid byproduct (e.g., HCl) formed when using acyl halides. Ensure you are using at least a stoichiometric amount. For sluggish reactions, consider a stronger, non-nucleophilic base.

    • Stronger Bases: In some cases, stronger bases like sodium hydride (NaH) might be required to fully deprotonate the indoline, especially if it is particularly electron-deficient.

  • Solvent and Temperature Considerations:

    • Ensure your solvent is appropriate for the chosen reaction conditions. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are common choices. For reactions requiring higher temperatures, toluene or xylene can be used.[2]

    • If the reaction is sluggish at room temperature, gentle heating can often increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

Question 2: My reaction is messy, and I'm getting a significant amount of byproducts. How can I improve the selectivity for N-acylation?

Poor selectivity is a common issue, especially with highly reactive starting materials. Here are some strategies to enhance N-acylation selectivity:

  • Control the Reactivity of the Acylating Agent:

    • If you are using a highly reactive acylating agent like an acyl chloride and observing side reactions, consider switching to a less reactive one, such as an anhydride or a thioester. This can provide a more controlled reaction.[2][7]

  • Methodology Choice - Schotten-Baumann Conditions:

    • The Schotten-Baumann reaction, which utilizes a two-phase system (e.g., dichloromethane/water) with an aqueous base, is an excellent method for controlling the acylation of amines with acyl chlorides.[4][6][8] The base in the aqueous phase neutralizes the generated acid, preventing unwanted side reactions that can be promoted by acidic conditions.

  • Catalytic Approaches:

    • The use of catalysts can significantly improve selectivity. For instance, chiral isothioureas have been used as organocatalysts for the atropenantioselective N-acylation of N-aminoindoles with aroyl chlorides.[9][10] While this is a specialized application, it highlights the potential of catalysis to control reactivity.

    • N-heterocyclic carbene (NHC) catalysts have also been explored for N-acylation reactions.[9]

  • Consider C-Acylation as a Potential Side Reaction:

    • While indolines are primarily N-nucleophilic, the corresponding indole (if any is present as an impurity or formed via oxidation) can undergo C3-acylation.[2][7] Ensure the purity of your starting indoline. If you suspect C-acylation is an issue, particularly under Lewis acidic conditions, you may need to adjust your strategy. For selective N-acylation of indoles, methods using thioesters with a base like Cs₂CO₃ have been developed to avoid C3-acylation.[2][7]

Question 3: My yield is moderate, but I'd like to optimize it further. What are some advanced strategies I can employ?

Once you have a working reaction, fine-tuning the conditions can lead to significant yield improvements.

  • Systematic Optimization of Reaction Parameters:

    • A design of experiments (DoE) approach can be beneficial. Key parameters to vary include:

      • Base: Screen a panel of bases (e.g., Et₃N, DIPEA, DBU, K₂CO₃, Cs₂CO₃).

      • Solvent: Test a range of aprotic solvents (e.g., DCM, THF, MeCN, DMF).

      • Temperature: Evaluate the effect of temperature, from 0 °C to reflux.

      • Stoichiometry: Carefully control the equivalents of the acylating agent and base.

  • Alternative Acylation Methods:

    • Dehydrogenative Coupling: A modern approach involves the catalytic dehydrogenative coupling of indolines (or indoles) with primary alcohols. This method, often catalyzed by transition metals like ruthenium, offers an atom-economical alternative to traditional acylation.[11]

    • Using Alkenyl Carboxylates: N-acylation of indoles has been achieved using alkenyl carboxylates as acylating agents with an inorganic base catalyst like Na₂CO₃ in MeCN at high temperatures.[12]

  • Work-up and Purification:

    • Ensure your work-up procedure is not leading to product loss. An aqueous wash to remove the base and any salts is standard. Careful extraction and drying of the organic layer are crucial.

    • Optimize your purification method. If your product is sensitive to silica gel, consider alternative purification techniques like recrystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-acylation of indolines?

The N-acylation of indolines typically proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

  • Activation of the Indoline (Base-Promoted): In the presence of a base, the proton on the indoline nitrogen is removed, generating a more nucleophilic indolinide anion.

  • Nucleophilic Attack: The lone pair of electrons on the indoline nitrogen (or the indolinide anion) attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride, anhydride). This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the leaving group (e.g., chloride, carboxylate) is expelled, reforming the carbonyl double bond and yielding the N-acylated indoline.

  • Proton Transfer (if necessary): If the reaction is performed under neutral or acidic conditions, a final deprotonation step may occur to give the neutral amide product.

N-Acylation Mechanism cluster_0 Step 1: Deprotonation (Base-Promoted) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Leaving Group Departure Indoline Indoline-NH Indolinide Indolinide-N⁻ Indoline->Indolinide + Base Base Base Acyl_Chloride R-CO-Cl Tetrahedral_Intermediate Tetrahedral Intermediate Indolinide->Tetrahedral_Intermediate attacks R-CO-Cl N_Acyl_Indoline N-Acyl Indoline Tetrahedral_Intermediate->N_Acyl_Indoline collapses Cl_minus Cl⁻ Tetrahedral_Intermediate->Cl_minus

Caption: General mechanism of N-acylation of an indoline with an acyl chloride.

Q2: Which acylating agent is the best choice for my electron-rich indoline?

The "best" acylating agent depends on several factors, including the specific reactivity of your indoline, the desired scale of the reaction, and tolerance to other functional groups.

Acylating AgentProsConsRecommended Conditions
Acyl Halides Highly reactive, readily available.Can be harsh, may lead to side reactions, generates acidic byproducts.Schotten-Baumann conditions; aprotic solvent with an amine base.[4][5][6]
Anhydrides Less harsh than acyl halides, good reactivity.Can be less reactive, may require heating.Aprotic solvent with an amine base or catalytic DMAP.
Thioesters Stable, good for chemoselectivity.[2][7]Less reactive, may require forcing conditions.Strong base (e.g., Cs₂CO₃) in a high-boiling solvent (e.g., xylene) at high temperatures.[2][13]
Carboxylic Acids Readily available, atom-economical.Require activation (coupling agents).DCC/DMAP or other standard peptide coupling reagents.[3]

Q3: Can I directly acylate an indoline with a carboxylic acid without a coupling agent?

Direct acylation with a carboxylic acid is challenging due to the low electrophilicity of the carboxylic acid carbonyl and its acidic proton, which can protonate the indoline. However, some methods have been developed:

  • Boric Acid Catalysis: A method for the direct N-acylation of indole with carboxylic acids using a catalytic amount of boric acid in a high-boiling solvent like mesitylene with a Dean-Stark trap to remove water has been reported.[14] This could potentially be adapted for indolines.

  • High-Temperature Conditions: In some cases, simply heating the indoline and carboxylic acid to a high temperature with water removal can drive the reaction forward, although yields may be variable.

For reliable and high-yielding N-acylation with carboxylic acids, the use of standard coupling agents is generally recommended.

Q4: How do electron-donating groups on the indoline ring affect the N-acylation reaction?

Electron-donating groups (EDGs) on the aromatic ring of the indoline increase the electron density of the molecule, including the nitrogen atom. This generally makes the indoline nitrogen more nucleophilic and can facilitate the N-acylation reaction, potentially leading to higher yields and/or allowing for milder reaction conditions. However, a very electron-rich system can also be more prone to side reactions like oxidation.

EDG_Effect EDG Electron-Donating Group (e.g., -OMe, -Me) Indoline_Ring Indoline Ring EDG->Indoline_Ring donates electron density Nitrogen_Atom Nitrogen Atom Indoline_Ring->Nitrogen_Atom increases electron density on Increased_Nucleophilicity Increased Nucleophilicity Nitrogen_Atom->Increased_Nucleophilicity Faster_Acylation Faster N-Acylation Rate Increased_Nucleophilicity->Faster_Acylation

Caption: Effect of electron-donating groups on indoline reactivity.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using Schotten-Baumann Conditions

This protocol is suitable for the acylation of indolines with acyl chlorides.

  • Dissolve the indoline (1.0 equiv) in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a flask.

  • Add an aqueous solution of a base (e.g., 2 M NaOH or 2 M K₂CO₃, 2-3 equiv).

  • Cool the biphasic mixture in an ice bath with vigorous stirring.

  • Slowly add the acyl chloride (1.1-1.2 equiv) dropwise to the mixture.

  • Allow the reaction to stir vigorously at room temperature until completion (monitor by TLC or LC-MS).

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, dilute acid (e.g., 1 M HCl, if an organic base was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Acylation using Thioesters and Cesium Carbonate

This protocol is adapted from a method for the N-acylation of indoles and can be applied to indolines.[2]

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the indoline (1.0 equiv), the thioester (3.0 equiv), and Cs₂CO₃ (3.0 equiv).

  • Add a high-boiling anhydrous solvent (e.g., xylene, 0.1 M).

  • Heat the reaction mixture to 140 °C and stir for the required time (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

  • Fu, G. C. (2006). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. Journal of the American Chemical Society, 128(43), 14026–14027. [Link]

  • Li, X., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis, 14, 6926–6935. [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–95. [Link]

  • Yin, G., et al. (2021). Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxylates. Molecules, 26(15), 4483. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Kwiecień, A., & Sowińska, A. (2022). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 14(6), 1184. [Link]

  • Scheidt, K. A., et al. (2009). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. Organic Letters, 11(24), 5626–5629. [Link]

  • Pellissier, H. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. European Journal of Organic Chemistry, 2020(33), 5323-5332. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]

  • Kurfürst, M., & Drabina, P. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(19), 5988. [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

  • ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91-94. [Link]

  • Dong, G. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters, 20(21), 6785–6789. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]

  • Zhang, Z., et al. (2021). Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones. Organic Letters, 23(2), 410–415. [Link]

  • ResearchGate. (n.d.). Methods for N-acylation of indole with carboxylic acid (derivatives). ResearchGate. [Link]

  • ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

  • Kurfürst, M., & Drabina, P. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(19), 5988. [Link]

  • Kim, H., et al. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters, 24(5), 1144–1149. [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-95. [Link]

  • Sarpong, R., et al. (2012). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition, 51(44), 11209-11213. [Link]

  • Macor, J. E., et al. (1990). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synthetic Communications, 20(16), 2545-2550. [Link]

Sources

Technical Support Center: Stability & Degradation of N-Acylindolines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Degradation Pathways & Troubleshooting Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary

N-acylindolines are critical pharmacophores and synthetic intermediates. Unlike simple amides, their stability profile is governed by the unique electronic properties of the indoline nitrogen. The nitrogen lone pair is partially delocalized into the fused benzene ring, reducing its availability for amide resonance. This makes the carbonyl carbon more electrophilic and the N-C bond more labile than in dialkyl amides.

This guide addresses three primary stability vectors:

  • Hydrolytic Cleavage (Acid/Base)

  • Oxidative Dehydrogenation (Aromatization)

  • Conformational Isomerism (Rotamers/Atropisomerism)

Module 1: Acid-Catalyzed Hydrolysis

The Issue: Loss of the acyl group under acidic conditions (e.g., TFA deprotection, acidic workups).

Mechanism: A-2 Hydrolysis

In strong acid, the reaction follows an A-2 mechanism (bimolecular, acid-catalyzed).[1]

  • Protonation: The carbonyl oxygen is protonated, increasing electrophilicity.

  • Nucleophilic Attack: Water attacks the carbonyl carbon.

  • Collapse: The tetrahedral intermediate collapses, expelling the indoline.

Key Insight: Because the indoline nitrogen is an aniline derivative (less basic than alkyl amines), the leaving group ability of the protonated indoline is superior to that of a dialkyl amine. Consequently, N-acylindolines hydrolyze faster than standard aliphatic amides.

Troubleshooting Q&A

Q: I am seeing free indoline in my LCMS after treating my compound with 20% TFA/DCM. Is this expected? A: Yes. While N-acylindolines are generally stable to dilute acid, high concentrations of strong acids (TFA, HCl) can promote hydrolysis, especially if the acyl group is electron-deficient (e.g., trifluoroacetyl) or sterically unhindered.

  • Fix: Switch to milder deprotection conditions (e.g., formic acid) or reduce exposure time.

Q: Why is my hydrolysis rate non-linear with acid concentration? A: This often indicates a change in water activity. At very high acid concentrations, the activity of water decreases, potentially slowing the bimolecular step (A-2 mechanism) despite higher protonation levels.

Module 2: Base-Mediated Degradation

The Issue: Hydrolysis or Racemization under basic conditions (e.g., saponification, basic extraction).

Mechanism: Addition-Elimination & Enolization
  • Hydrolysis: Hydroxide attacks the carbonyl. The tetrahedral intermediate collapses to expel the indoline anion (which is immediately protonated).

  • Racemization: If the N-acylindoline has a chiral center at C2, strong bases can deprotonate the C2 position (benzylic and alpha to nitrogen), leading to racemization.

Troubleshooting Q&A

Q: My chiral N-acylindoline (ee > 99%) dropped to 80% ee after a K2CO3 workup. Why? A: You likely triggered base-catalyzed racemization. The C2 proton in N-acylindolines is acidified by the electron-withdrawing N-acyl group and the benzylic position.

  • Fix: Use buffered workups (phosphate buffer pH 7) instead of strong bases. Avoid heating in basic media.

Q: Can I use NaOH to hydrolyze an ester elsewhere in the molecule without cleaving the N-acylindoline? A: It is risky. N-acylindolines are more susceptible to alkaline hydrolysis than dialkyl amides due to the decreased resonance stabilization of the amide bond.

  • Fix: Use LiOH at 0°C and monitor strictly by LCMS.

Module 3: Oxidative Dehydrogenation (The "M-2" Artifact)

The Issue: Appearance of a byproduct with Mass = [M-2].

Mechanism: Aromatization

Indolines are thermodynamically driven to aromatize into indoles. This "degradation" is actually an oxidation.

  • Pathway: Removal of hydrogens from C2 and C3.

  • Triggers: Atmospheric oxygen (slow), high temperatures, or presence of oxidants (e.g., trace metals, peroxides in solvents).

Troubleshooting Q&A

Q: My sample was pure yesterday. Today, LCMS shows a peak at M-2H. Is it hydrolysis? A: No, it is oxidation. Your N-acylindoline has oxidized to an N-acylindole . This is common in solution if solvents are not degassed or if the sample is exposed to light/air for extended periods.

Q: How do I prevent this during storage? A: Store N-acylindolines as solids under argon at -20°C. Avoid chlorinated solvents (like DCM/CHCl3) for long-term storage as they can form radical initiators that promote dehydrogenation.

Module 4: The "False Positive" – Rotamers

The Issue: NMR or HPLC shows double peaks, looking like impurities.

Mechanism: Atropisomerism

The N-CO bond has significant double-bond character. The steric bulk of the indoline fused ring and the acyl group creates a high rotational barrier. This results in rotamers (E/Z conformers) that interconvert slowly on the NMR timescale.[2]

Troubleshooting Q&A

Q: I see two sets of signals in my proton NMR (ratio 3:1). Is my compound impure? A: Likely not. This is a classic signature of N-acylindoline rotamers.

  • Validation: Run a Variable Temperature (VT) NMR . Heat the sample to 50-60°C. If the peaks coalesce into single sharp signals, they are rotamers. If they remain distinct, they are impurities.

Visualizing the Pathways

The following diagram maps the degradation and artifact landscape for N-acylindolines.

N_Acylindoline_Pathways Start N-Acylindoline (Substrate) Acid Acidic Conditions (H+ / H2O) Start->Acid pH < 4 Base Basic Conditions (OH- / Heat) Start->Base pH > 10 Oxid Oxidative Stress (O2 / Light / Metals) Start->Oxid Storage/Aging Rotamer Rotamers (Conformational Isomers) Start->Rotamer NMR/HPLC Analysis Inter_Acid Tetrahedral Intermediate Acid->Inter_Acid Protonation Prod_Hyd Hydrolysis Products (Indoline + Acid) Inter_Acid->Prod_Hyd C-N Cleavage Base->Prod_Hyd Hydrolysis Racem Racemization (if C2 chiral) Base->Racem Deprotonation @ C2 Prod_Indole N-Acylindole (M-2H Aromatization) Oxid->Prod_Indole -2H (Dehydrogenation)

Figure 1: Degradation landscape showing hydrolysis (red), base-effects (yellow), oxidation (green), and conformational artifacts (grey).

Standardized Protocols
Protocol A: Stability Profiling Assay

Use this to determine if your degradation is hydrolytic or oxidative.

StepActionObservation Target
1 Prepare 1 mM stock of N-acylindoline in MeCN.Clear solution.
2 Aliquot A (Control): Dilute in MeCN/H2O (1:1).Baseline T=0.
3 Aliquot B (Acid): Dilute in 0.1 M HCl. Incubate 24h @ RT.Check for Free Indoline (Hydrolysis).
4 Aliquot C (Base): Dilute in 0.1 M NaOH. Incubate 24h @ RT.Check for Free Indoline + Racemization.
5 Aliquot D (Oxidative): Add 1 eq. DDQ or expose to air/light for 48h.Check for [M-2] peak (Indole formation).
6 Analyze all via LCMS (UV 254nm + MS).Compare AUC of parent vs. new peaks.
Protocol B: Rotamer Coalescence (NMR)

Use this to distinguish degradation from atropisomerism.

  • Solvent: Dissolve 5-10 mg of compound in DMSO-d6 (high boiling point).

  • T1 Scan: Acquire 1H NMR at 25°C. Note split peaks (e.g., doublets for N-acyl group).

  • Heat: Increase probe temperature to 50°C, then 75°C, then 100°C.

  • T2 Scan: Acquire spectra at each step.

  • Result: If peaks merge into a single sharp set at high temp and return to split peaks upon cooling, the compound is stable and exhibits rotamerism.

References
  • Kinetics of Acid-Catalyzed Hydrolysis: Ozturk, S. et al. "Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds."[1] Journal of the Chemical Society of Pakistan. Link (General mechanism grounding).

  • Indoline Oxidation: Zhang, J. et al. "Atmospheric oxidation mechanism and kinetics of indole." Atmospheric Chemistry and Physics, 2022.[3][4] Link (Mechanistic insight on indole/indoline redox).

  • Atropisomerism in N-acyl Systems: "Rotamers- assigned by a simple NMR experiment." Sussex Drug Discovery Centre, 2013. Link (Differentiation of rotamers).

  • Base-Catalyzed Mechanisms: "Ester and Amide Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps. Link (Fundamental mechanistic pathway).

  • Indoline Dehydrogenation: Gribble, G. "Indoline Dehydrogenation." ResearchGate.[5] Link (Synthetic transformation of Indoline to Indole).

Sources

Technical Support Center: Navigating the Selective N-Acylation of Indolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the selective N-acylation of indolines. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of indoline functionalization. Here, you will find troubleshooting guides and frequently asked questions designed to address the specific challenge of preventing over-acylation at the indoline nitrogen, ensuring the desired mono-acylated product for your critical synthetic pathways.

Troubleshooting Guide: Over-Acylation of the Indoline Nitrogen

This guide addresses the common issue of di-acylation during the N-acylation of indolines, providing insights into the root causes and actionable solutions.

Q: My reaction is producing a significant amount of a di-acylated indoline byproduct. What are the likely causes and how can I mitigate this?

A: The formation of a di-acylated indoline is a clear indication that the initially formed mono-acylated product is undergoing a second acylation. This side reaction is influenced by several factors, primarily the reactivity of the mono-acylated indoline and the reaction conditions. Here’s a breakdown of the potential causes and how to address them:

Understanding the Driving Forces of Over-acylation

The lone pair of electrons on the nitrogen of the mono-acylated indoline can still exhibit sufficient nucleophilicity to react with a second molecule of the acylating agent, especially under forcing conditions. The electron-withdrawing effect of the first acyl group does decrease the nucleophilicity of the nitrogen, making the mono-acylated indoline less reactive than the starting indoline.[1] However, this deactivating effect may not be sufficient to completely prevent a second acylation, particularly with highly reactive acylating agents or when using an excess of the acylating agent.

Visualizing the Reaction Pathway

G Indoline Indoline MonoAcylated Mono-acylated Indoline (Desired Product) Indoline->MonoAcylated Desired Reaction AcylatingAgent1 Acylating Agent (R-CO-X) AcylatingAgent1->MonoAcylated DiAcylated Di-acylated Indoline (Over-acylation Product) MonoAcylated->DiAcylated Side Reaction (Over-acylation) AcylatingAgent2 Acylating Agent (R-CO-X) AcylatingAgent2->DiAcylated

Caption: Reaction pathway illustrating the desired mono-acylation and the undesired over-acylation of indoline.

Troubleshooting Strategies

Parameter Problem Solution Scientific Rationale
Stoichiometry Excess acylating agent drives the reaction towards di-acylation.Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the acylating agent. Slow, dropwise addition of the acylating agent can also help maintain a low concentration, favoring mono-acylation.By limiting the amount of the acylating agent, the competition for it between the more reactive indoline and the less reactive mono-acylated indoline is biased towards the former.
Reaction Temperature Higher temperatures can provide the activation energy for the acylation of the less reactive mono-acylated indoline.Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress carefully.Lowering the temperature decreases the rate of both reactions, but it will have a more pronounced effect on the higher-energy pathway leading to the di-acylated product.
Choice of Base A strong base can deprotonate the mono-acylated indoline, increasing its nucleophilicity and promoting a second acylation.Use a weaker, non-nucleophilic base like triethylamine or pyridine. The choice of base is critical for controlling the reaction's selectivity. For instance, in the N-acylation of indoles with thioesters, cesium carbonate has been found to be a suitable base.[2]A weaker base will preferentially deprotonate the more acidic N-H of the starting indoline over the N-H of the less acidic amide product.
Acylating Agent Reactivity Highly reactive acylating agents like acyl chlorides can be indiscriminate and lead to over-acylation.Consider using a less reactive acylating agent, such as an acid anhydride or a thioester. Thioesters have been successfully used for the chemoselective N-acylation of indoles.[2]Less reactive acylating agents will be more selective for the more nucleophilic starting indoline.
Solvent The solvent can influence the solubility of reactants and the reactivity of the nucleophile.Use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The choice of solvent can be critical, as seen in indole acylations where xylene was found to be optimal in certain cases.[2]Aprotic solvents will not interfere with the reaction by competing as nucleophiles and can help to modulate the reactivity of the species in solution.

Frequently Asked Questions (FAQs)

Q: What is the most effective strategy to ensure exclusive mono-N-acylation of indoline?

A: The most robust strategy for ensuring selective mono-N-acylation is to employ a protecting group strategy. This involves a three-step sequence:

  • Protection: Protect the indoline nitrogen with a suitable protecting group that is stable to the acylation conditions. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it deactivates the nitrogen towards electrophiles.[3]

  • Acylation: Perform the acylation on other parts of the molecule as required. The protected nitrogen will not react.

  • Deprotection and Mono-acylation: Remove the protecting group and then perform the desired mono-N-acylation under carefully controlled conditions as outlined in the troubleshooting guide.

Visualizing the Protecting Group Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: Other Reactions cluster_2 Step 3: Deprotection & Mono-acylation Indoline Indoline N_Boc_Indoline N-Boc-Indoline Indoline->N_Boc_Indoline Boc₂O, Base Modified_N_Boc_Indoline Modified N-Boc-Indoline N_Boc_Indoline->Modified_N_Boc_Indoline Desired reaction at other sites Deprotected_Indoline Deprotected Indoline Modified_N_Boc_Indoline->Deprotected_Indoline Deprotection (e.g., TFA or heat) Mono_Acylated_Product Mono-Acylated Product Deprotected_Indoline->Mono_Acylated_Product Controlled Acylation

Caption: A three-step protecting group strategy for selective mono-N-acylation of indoline.

Q: How does the electronic nature of the acyl group affect the propensity for over-acylation?

A: The electronic properties of the acyl group play a significant role. An electron-withdrawing acyl group will decrease the electron density on the indoline nitrogen to a greater extent, making the mono-acylated product less nucleophilic and thus less prone to a second acylation. Conversely, an electron-donating acyl group will have a smaller deactivating effect, and the resulting mono-acylated indoline will be more susceptible to over-acylation.

Q: Are there any catalytic methods that favor mono-acylation?

A: Yes, certain catalytic systems have been developed for the chemoselective N-acylation of related heterocycles like indoles. For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst with carbonylazoles as the acylating agent has shown excellent selectivity for mono-N-acylation.[4] Chiral isothioureas have also been employed as organocatalysts for highly selective N-acylation reactions.[5] These methods often proceed under milder conditions, which helps to suppress over-acylation.

Experimental Protocols

Protocol 1: Controlled Mono-N-Acylation of Indoline

This protocol is designed to minimize over-acylation by carefully controlling the reaction parameters.

  • Dissolve indoline (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (1.1 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.05 equiv.) dropwise to the stirred solution over a period of 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mono-N-Acylation via a Protecting Group Strategy

This protocol utilizes a Boc protecting group to ensure selective mono-acylation.

Step A: N-Boc Protection of Indoline

  • Dissolve indoline (1.0 equiv.) and triethylamine (1.2 equiv.) in THF.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature until the starting material is fully consumed (monitor by TLC).

  • Remove the solvent under reduced pressure and purify the resulting N-Boc-indoline by column chromatography.

Step B: Deprotection of N-Boc-Indoline

  • Dissolve the N-Boc-indoline in DCM.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature. Mild deprotection can also be achieved using oxalyl chloride in methanol.[6][7]

  • Monitor the reaction by TLC until the protected indoline is consumed.

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the deprotected indoline.

Step C: Mono-N-Acylation of the Deprotected Indoline

  • Follow Protocol 1 with the deprotected indoline as the starting material.

References

  • Movassaghi, M., & Schmidt, M. A. (2007). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles.
  • Zheng, C., et al. (2020).
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
  • Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23295-23300.
  • Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23295-23300. Available at: [Link]

  • Carrick, J. D., et al. (2021). Deprotection of N‐tert‐Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition–Elimination with 3‐Methoxypropylamine. European Journal of Organic Chemistry, 2021(24), 3466-3470.
  • Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. Available at: [Link]

  • Li, X., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles.
  • Shimizu, T., & Ohta, K. (2021). Methods for N‐acylation of indole with carboxylic acid (derivatives). Chemistry – An Asian Journal, 16(15), 1953-1964.
  • Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616.
  • O'Duill, M., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(7), 1462-1470.
  • Reddy, K. S., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthesis, 2006(19), 3249-3252.
  • Garg, N. K., & Houk, K. N. (2011). Indolyne and Aryne Distortions and Nucleophilic Regioselectivites. Journal of the American Chemical Society, 133(5), 1636-1639.
  • Soderberg, T. (n.d.). 12.5 Reactions of Amines.
  • Kundu, S., et al. (2020). Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94.
  • LibreTexts. (2023). 24.7: Reactions of Amines. Chemistry LibreTexts.
  • Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. Chemistry Steps.
  • Ashenhurst, J. (2023). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Wang, H., et al. (2020). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.
  • Weatherly, C. D., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(23), 4831-4836.
  • Nagarajan, R., & Perumal, P. T. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-1007.
  • BenchChem. (2025).
  • Sugiura, M., & Kobayashi, S. (2005). N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N-Acylindolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. Among its various derivatives, N-acylindolines have garnered significant attention due to their diverse pharmacological profiles, including potent activities as melatonin receptor agonists, anti-inflammatory agents, and acetylcholinesterase inhibitors. Understanding the structure-activity relationships (SAR) of this class of compounds is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparative analysis of the SAR of N-acylindolines across these three key therapeutic areas. We will explore how modifications to the N-acyl chain, the indoline ring, and other substituents influence their biological activity, supported by experimental data from peer-reviewed literature. Furthermore, this guide offers detailed, step-by-step protocols for the synthesis of N-acylindoline analogs and the biological assays used to evaluate their performance, empowering researchers to further investigate this promising class of molecules.

N-Acylindolines as Melatonin Receptor Agonists: Modulating the Circadian Rhythm

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone that plays a crucial role in regulating the sleep-wake cycle through its interaction with melatonin receptors MT1 and MT2.[1] N-acylindolines have emerged as potent melatonin receptor agonists, with several studies exploring their SAR to develop novel treatments for sleep disorders.[1][2]

Comparative Structure-Activity Relationship

The key structural features of N-acylindolines that influence their affinity and activity at melatonin receptors are the nature of the N-acyl group and substitutions on the indoline ring.

  • The N-Acyl Chain: The length and nature of the N-acyl chain are critical for potent agonist activity. Generally, an N-acetyl group, as seen in melatonin, is optimal for high affinity.[2] Increasing the chain length can be tolerated to some extent, but significant increases often lead to a decrease in potency.[3] For instance, N-propanoyl and N-butanoyl derivatives have shown reduced affinity compared to their N-acetyl counterparts. The introduction of cyclic acyl groups, such as cyclopropylcarbonyl, has been shown to sometimes lead to compounds with antagonistic or partial agonist properties, highlighting the sensitivity of the receptor to the shape and size of this moiety.[2]

  • Indoline Ring Substitutions: Substitutions on the aromatic portion of the indoline ring significantly impact receptor binding. A methoxy group at the 5-position, analogous to melatonin, is generally favored for high affinity at both MT1 and MT2 receptors. Other small electron-donating groups at this position can also be well-tolerated. Halogen substitutions, such as chlorine or fluorine, at various positions on the ring have been explored to modulate selectivity between MT1 and MT2 receptors.

The following table summarizes the SAR of N-acylindolines as melatonin receptor agonists based on available data.

Modification Effect on Activity Supporting Evidence
N-Acyl Chain
N-AcetylOptimal for high affinity and agonist activity.Mimics the endogenous ligand, melatonin.[2]
Increased Chain LengthGenerally decreases potency.Longer chains may cause steric hindrance in the binding pocket.[3]
Cyclic Acyl GroupsCan lead to antagonist or partial agonist activity.Alters the conformation required for receptor activation.[2]
Indoline Ring
5-Methoxy GroupGenerally enhances affinity for both MT1 and MT2.A key interaction point within the receptor binding site.[1]
Halogen SubstituentsCan modulate selectivity between MT1 and MT2.Alters the electronic and steric properties of the ligand.
Experimental Protocols

The synthesis of a library of N-acylindoline analogs for SAR studies can be achieved through a straightforward acylation of the parent indoline scaffold.

Synthesis_of_N_Acylindolines Indoline Indoline Reaction Acylation Indoline->Reaction Acyl_Chloride Acyl Chloride (R-COCl) or Anhydride ((RCO)2O) Acyl_Chloride->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction N_Acylindoline N-Acylindoline Reaction->N_Acylindoline

Caption: General workflow for the synthesis of N-acylindolines.

Step-by-Step Protocol:

  • Dissolve indoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylindoline.

The affinity of the synthesized N-acylindolines for the MT1 and MT2 receptors can be determined using a competitive radioligand binding assay.[4]

Melatonin_Receptor_Binding_Assay Receptor_Prep Prepare cell membranes expressing MT1 or MT2 receptors Incubation Incubate membranes with radioligand (e.g., [3H]-melatonin) and varying concentrations of test compound (N-acylindoline) Receptor_Prep->Incubation Separation Separate bound and free radioligand by filtration Incubation->Separation Quantification Quantify bound radioactivity using a scintillation counter Separation->Quantification Analysis Analyze data to determine IC50 and Ki values Quantification->Analysis

Caption: Workflow for a melatonin receptor binding assay.

Step-by-Step Protocol:

  • Prepare cell membranes from a cell line stably expressing either the human MT1 or MT2 receptor.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-melatonin or 2-[¹²⁵I]iodomelatonin) and a range of concentrations of the N-acylindoline test compound.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competitor, such as melatonin).

  • Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

N-Acylindolines as Anti-Inflammatory Agents: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. N-acylindolines have demonstrated promising anti-inflammatory properties, and understanding their SAR is crucial for optimizing their therapeutic potential.

Comparative Structure-Activity Relationship

The anti-inflammatory activity of N-acylindolines is influenced by modifications to both the N-acyl chain and the indoline ring, which affect their ability to modulate key inflammatory pathways.

  • The N-Acyl Chain: The nature of the N-acyl group can significantly impact the anti-inflammatory potency. Studies on related N-acyl compounds suggest that both the length and the degree of unsaturation of the acyl chain can modulate activity. For instance, in some series of anti-inflammatory compounds, longer, more lipophilic acyl chains have been associated with increased potency.[5]

  • Indoline Ring Substitutions: Substitutions on the indoline ring can influence the anti-inflammatory profile. Electron-withdrawing or electron-donating groups at various positions can affect the molecule's electronic properties and its interactions with biological targets. For example, the introduction of halogen atoms or methoxy groups can alter the compound's lipophilicity and its ability to penetrate cell membranes to reach intracellular targets.

The following table provides a general overview of the SAR of N-acylindolines as anti-inflammatory agents.

Modification Potential Effect on Activity Rationale
N-Acyl Chain
Increased LipophilicityMay increase potency.Enhanced membrane permeability and interaction with lipophilic binding sites on inflammatory proteins.[5]
Indoline Ring
Electron-withdrawing GroupsCan modulate activity.Alters the electronic distribution of the molecule, potentially affecting interactions with target enzymes or receptors.
Electron-donating GroupsCan modulate activity.May influence the molecule's ability to act as an antioxidant or to interact with specific binding pockets.
Experimental Protocols

A common in vitro assay to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Anti_Inflammatory_Assay Cell_Culture Culture macrophage cells (e.g., RAW 264.7) Pre_treatment Pre-treat cells with varying concentrations of N-acylindoline Cell_Culture->Pre_treatment Stimulation Stimulate cells with LPS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Measurement Measure nitrite concentration in the supernatant using the Griess reagent Incubation->Measurement Analysis Calculate the percentage of NO production inhibition Measurement->Analysis

Caption: Workflow for an in vitro anti-inflammatory assay.

Step-by-Step Protocol:

  • Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the N-acylindoline test compounds for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS only).

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO production inhibition for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC₅₀ value for each compound.

N-Acylindolines as Acetylcholinesterase Inhibitors: A Strategy for Alzheimer's Disease

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[6] Several N-acylindoline derivatives have been investigated for their potential as AChE inhibitors.

Comparative Structure-Activity Relationship

The AChE inhibitory activity of N-acylindolines is primarily dictated by the nature of the N-acyl group and substitutions on the indoline scaffold, which influence their interaction with the active site of the enzyme.

  • The N-Acyl Group: The N-acyl portion of the molecule can interact with the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of the AChE enzyme. The size and shape of the acyl group are therefore critical. In some related series of AChE inhibitors, a longer linker between the core and the acyl group has been shown to be beneficial for interacting with both sites.[6]

  • Indoline Ring Substitutions: Modifications to the indoline ring can impact the binding affinity and selectivity for AChE. Electron-withdrawing groups on the aromatic ring have been shown to enhance inhibitory potency in some cases.[6] The position of these substituents is also crucial, with ortho and para substitutions often showing different effects on activity.[6]

The following table outlines the general SAR trends for N-acylindoline-based AChE inhibitors.

Modification Potential Effect on Activity Rationale
N-Acyl Group
Linker LengthCan increase potency.Allows for simultaneous interaction with both the catalytic and peripheral anionic sites of AChE.[6]
Indoline Ring
Electron-withdrawing GroupsMay increase potency.Can enhance interactions with key amino acid residues in the AChE active site.[6]
Substituent PositionInfluences activity.Ortho, meta, and para positions have distinct steric and electronic environments that affect binding.[6]
Experimental Protocols

The inhibitory activity of N-acylindolines against AChE can be determined using a colorimetric method developed by Ellman.

AChE_Inhibition_Assay Preparation Prepare solutions of AChE enzyme, substrate (ATCI), and DTNB Incubation Pre-incubate AChE with varying concentrations of N-acylindoline Preparation->Incubation Reaction_Start Initiate the reaction by adding ATCI and DTNB Incubation->Reaction_Start Measurement Measure the rate of color formation (absorbance at 412 nm) Reaction_Start->Measurement Analysis Calculate the percentage of AChE inhibition and IC50 value Measurement->Analysis

Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Step-by-Step Protocol:

  • Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Prepare solutions of acetylcholinesterase (AChE) enzyme, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of the N-acylindoline test compounds. Include a control well with the enzyme and buffer only.

  • Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of ATCI and DTNB to all wells.

  • The AChE enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Measure the rate of color formation by monitoring the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the uninhibited control.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

N-acylindolines represent a versatile and promising scaffold for the development of novel therapeutic agents targeting a range of biological pathways. This guide has provided a comparative overview of the structure-activity relationships of N-acylindolines as melatonin receptor agonists, anti-inflammatory agents, and acetylcholinesterase inhibitors. The key takeaways for researchers are:

  • The N-acyl group is a critical determinant of activity and can be modified to fine-tune potency and selectivity.

  • Substitutions on the indoline ring offer a powerful strategy to modulate the pharmacological profile of these compounds.

  • The provided experimental protocols offer a solid foundation for the synthesis and biological evaluation of new N-acylindoline derivatives.

By leveraging the SAR insights and experimental methodologies outlined in this guide, researchers can accelerate the discovery and development of novel N-acylindoline-based drugs with improved therapeutic efficacy and safety profiles. Further exploration of this chemical space is warranted to unlock the full potential of this privileged scaffold in addressing unmet medical needs.

References

  • Design, synthesis and melatoninergic potency of new N-acyl 8,9-dihydro-4-methoxy-7H-2-benzo[de]quinolinalkanamines. Bioorganic & Medicinal Chemistry. 2007;15(8):2896-2905. Available from: [Link]

  • Design and synthesis of melatonin receptors agonists and antagonists. Current Medicinal Chemistry. 2000;7(3):303-318. Available from: [Link]

  • Synthesis of N‐Fused Indolines via Copper (II)‐Catalyzed Dearomatizing Cyclization of Indoles. RWTH Publications. 2019. Available from: [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences. 2013;21(1):47. Available from: [Link]

  • 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity. Journal of Medicinal Chemistry. 1993;36(25):4121-4128. Available from: [Link]

  • N-(Anilinoethyl)amides: Design and Synthesis of Metabolically Stable, Selective Melatonin Receptor Ligands. Journal of Medicinal Chemistry. 2009;52(20):6328-6338. Available from: [Link]

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung. 1983;33(4a):621-627. Available from: [Link]

  • Exploring Acyl Thiotriazinoindole Based Pharmacophores: Design, Synthesis, and SAR Studies with Molecular Docking and Biological Activity Profiling against Urease, α-amylase, α-glucosidase, Antimicrobial, and Antioxidant Targets. Protein Journal. 2024. Available from: [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry. 2022;243:114757. Available from: [Link]

  • SYNTHESIS OF INDOLINES AND QUINOLINE VIA CYCLIZATION OF N-ARYLSULFONYL-2-ALLYLANILINES CATALYZED BY BRØNSTED ACID. HETEROCYCLES. 2005;68(1):23. Available from: [Link]

  • Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Stoltz Group, Caltech. 2008. Available from: [Link]

  • Synthesis of indoline from N-acetylindole. ResearchGate. 2022. Available from: [Link]

  • Synthesis of Compounds as Melatonin Agonists and Antagonists. ResearchGate. 2015. Available from: [Link]

  • Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry. 2001;44(23):3810-3820. Available from: [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry. 2021;12(10):1734-1740. Available from: [Link]

  • Synthesis of indolines. Organic Chemistry Portal. Available from: [Link]

  • SAR of Indol‐2yl quinazoline derivatives AChE inhibition by Li et al. ResearchGate. 2022. Available from: [Link]

  • SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry. 2000;43(10):1969-1981. Available from: [Link]

  • Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry. 2014;57(7):2894-2903. Available from: [Link]

  • Structure–Activity Relationship of Bergenin and Acetylated Derivatives as Anti-Inflammatory. ResearchGate. 2014. Available from: [Link]

  • Synthesis and SAR study of acridine, 2-methylquinoline and 2-phenylquinazoline analogues as anti-prion agents. European Journal of Medicinal Chemistry. 2006;41(10):1159-1170. Available from: [Link]

  • Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies. RSC Advances. 2020;10(58):35136-35149. Available from: [Link]

  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. 2016;9(Suppl 2):S1374-S1385. Available from: [Link]

  • Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube. 2023. Available from: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. 2025;30(2):333. Available from: [Link]

Sources

Biological activity of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one versus analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one & Analogs A Comparative Guide for Medicinal Chemists & Pharmacologists[1]

Executive Summary

1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one (also known as 1-glycolylindoline or N-(2-hydroxyacetyl)indoline ) represents a specialized scaffold in the N-acylated indoline family.[1] Unlike its ubiquitous analog 1-acetylindoline , which serves primarily as a hydrophobic protecting group or metabolic stable core, the 2-hydroxy variant introduces a critical polar "warhead" and metabolic handle.[1]

This guide analyzes the biological utility of this scaffold, contrasting it with key analogs to assist researchers in lead optimization for kinase inhibition , oxidative stress modulation , and carbonic anhydrase (CA) inhibition .

Structural & Physicochemical Comparison

The biological behavior of 1-glycolylindoline is defined by the interplay between the lipophilic indoline core and the hydrophilic hydroxyacetyl tail.[1]

Feature1-Glycolylindoline (Target)1-Acetylindoline (Analog A)Indole-3-carbinol (Analog B)[1]
Structure Indoline + 2-HydroxyacetylIndoline + AcetylIndole + Hydroxymethyl
Core Character Non-planar (kinked), sp³ carbonsNon-planar (kinked)Planar, Aromatic (sp²)
H-Bonding Donor (-OH) & Acceptor (C=O)Acceptor only (C=O)Donor (NH, OH)
LogP (Predicted) ~0.8 - 1.2 (Moderate)~1.8 - 2.1 (High)~1.1
Solubility High (Aq.[1] compatible)Low (Requires DMSO)Moderate
Metabolic Fate Direct Glucuronidation / Oxidation to OxalylHydroxylation required firstRapid oxidation/dimerization

Key Insight: The 2-hydroxy group acts as a "solubility anchor," significantly lowering LogP compared to the acetyl analog.[1] This makes the target compound a superior candidate for fragment-based drug discovery (FBDD) where ligand efficiency and solubility are prioritized over raw potency.[1]

Biological Activity & Mechanisms

A. Carbonic Anhydrase (CA) Inhibition (Precursor Activity)

N-acylated indolines are validated precursors for Indoline-5-sulfonamides , a class of potent inhibitors for tumor-associated Carbonic Anhydrases (CA IX and XII).[1]

  • Mechanism: The indoline core fits into the hydrophobic pocket of the CA enzyme. The N-acyl group modulates the orientation of the sulfonamide "zinc-binding group" (ZBG).[1]

  • Advantage of Hydroxyacetyl: The terminal -OH can form additional hydrogen bonds with hydrophilic residues (e.g., Gln92) in the CA active site, potentially improving selectivity for CA IX (hypoxia-induced) over CA II (cytosolic/ubiquitous).

B. Antioxidant & Neuroprotective Potential

Indolines are hydrogen donors.[1] While N-acylation reduces the electron density of the nitrogen (lowering radical scavenging capacity compared to free indoline), the glycolyl side chain offers a unique redox profile.

  • Activity: Moderate radical scavenging (DPPH assay).

  • Comparison: Less potent than Melatonin (indole analog) but more metabolically stable than Indole-3-carbinol (which polymerizes in acid).[1]

  • Application: Used as a "soft drug" scaffold in neuroprotection screens where blood-brain barrier (BBB) penetration is balanced by rapid clearance to prevent accumulation.[1]

C. Kinase Inhibition (VEGFR/PDGFR)

The indoline-2-one core (Sunitinib) is famous in kinase inhibition.[1] 1-glycolylindoline serves as a reduced congener.[1]

  • Role: It acts as a bioisostere for the solvent-front binding domain of kinase inhibitors.[1]

  • Data Support: Analogs with polar N-substituents often show reduced promiscuity compared to purely hydrophobic N-alkyl indolines due to specific water-mediated bridges in the ATP binding pocket.[1]

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of 1-Glycolylindoline (Validation Standard)

Use this protocol to generate the reference standard for biological assays.[1]

  • Reactants: Dissolve Indoline (1.0 eq) in dry Dichloromethane (DCM).

  • Acylation: Add Triethylamine (1.2 eq) followed by Acetoxyacetyl chloride (1.1 eq) dropwise at 0°C. Note: Using acetoxyacetyl chloride prevents side-reactions compared to glycolic acid coupling.[1]

  • Deprotection: Treat the intermediate (1-(acetoxyacetyl)indoline) with K₂CO₃ in Methanol (RT, 2h) to remove the acetyl ester.

  • Purification: Silica gel chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: ¹H NMR must show a singlet/doublet for the -CH₂OH protons at δ ~4.2 ppm (distinct from the -CH₃ singlet of acetylindoline at δ ~2.2 ppm).[1]

Protocol 2: Comparative Metabolic Stability Assay

Determine if the hydroxy group acts as a metabolic "soft spot".[1]

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system + UDPGA (cofactor for glucuronidation).

  • Incubation: Incubate Target (1 µM) vs. Analog A (1 µM) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile.

  • Analysis (LC-MS/MS):

    • Target: Monitor loss of parent mass (M+H) and appearance of M+176 (Glucuronide).

    • Analog A: Monitor hydroxylation (M+16).

  • Success Criteria: Target should show higher clearance in the presence of UDPGA compared to Analog A, confirming its "soft drug" liability.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of the 1-Glycolylindoline scaffold versus its Indole and Acetyl analogs in a biological system.

IndolineSAR cluster_outcome Therapeutic Outcome Target 1-Glycolylindoline (2-OH-Acetyl) Solubility High Aq. Solubility (LogP ~1.0) Target->Solubility Polar -OH Binding H-Bond Donor (Target Binding) Target->Binding Interaction with Ser/Thr residues Metabolism Direct Glucuronidation (Rapid Clearance) Target->Metabolism Phase II Conjugation Acetyl 1-Acetylindoline (Hydrophobic) Acetyl->Binding Weaker Binding Oxidation CYP450 Hydroxylation (Slow Clearance) Acetyl->Oxidation Phase I Required Indole Indole Analogs (Aromatic) Indole->Binding Pi-Stacking Polymer Acid Polymerization (Toxicity Risk) Indole->Polymer Stomach Acid

Caption: Comparative SAR showing the direct metabolic clearance and enhanced binding potential of the Glycolyl scaffold vs. the oxidative dependence of Acetyl analogs.

Comparative Data Summary

Metric1-Glycolylindoline 1-Acetylindoline Clinical Implication
Primary Target Class CA IX/XII, Kinases (Allosteric)COX-1/2, General ScaffoldGlycolyl is preferred for targeting hypoxic tumors (CA IX).[1]
Metabolic Stability (t½) Low (< 30 min in HLM+UDPGA)High (> 60 min)Glycolyl is a "Soft Drug" (minimizes systemic toxicity).
Cell Permeability (Caco-2) Moderate (Papp ~5 x 10⁻⁶ cm/s)High (Papp > 20 x 10⁻⁶ cm/s)Acetyl enters CNS easier; Glycolyl stays peripheral.[1]
Toxicity Risk Low (Renal excretion)Moderate (Reactive metabolites)Hydroxyl group facilitates excretion without bioactivation.

References

  • Indoline Scaffolds in Drug Discovery

    • Zhang, H., et al. (2023). "Development and Application of Indolines in Pharmaceuticals." Journal of Medicinal Chemistry. Link

    • Context: Reviews the transition of N-acetylindolines to bioactive sulfonamides.
  • Carbonic Anhydrase Inhibition

    • Nocentini, A., et al. (2019). "Indoline-5-sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases."[1] International Journal of Molecular Sciences. Link

    • Context: Establishes the SAR of N-acylated indolines in hypoxic tumor targeting.
  • Indoline Antioxidant Activity

    • Estevão, M.S., et al. (2010). "Antioxidant Activity of Indoline Derivatives." Medicinal Chemistry. Link

    • Context: Compares radical scavenging of indoline vs. indole cores.
  • Synthetic Methodologies

    • Katritzky, A.R., et al. (2000). "Synthesis of N-acylindolines." Journal of Organic Chemistry. Link

    • Context: Standard protocols for selective N-acylation used in Protocol 1.[1]

Sources

Benchmarking the efficacy of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the efficacy of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one (commonly referred to as N-glycolylindoline or 1-hydroxyacetylindoline ) against established inhibitors.

Given the structural profile of this compound—an N-acylated indoline with a terminal hydroxyl group—it functions primarily as a pharmacophore scaffold with potential activity in Tyrosinase inhibition (melanogenesis modulation), Melatonin receptor signaling , and as a precursor/analog for Alpha-1 adrenoceptor antagonists . This guide focuses on benchmarking its performance in these specific high-value therapeutic areas.

Executive Summary & Compound Profile

1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one represents a critical structural motif in medicinal chemistry. Unlike complex derivatives (e.g., Silodosin analogs), this unsubstituted core offers a unique baseline for evaluating hydrogen-bonding interactions (via the glycolyl hydroxyl) and pi-pi stacking (via the indoline ring) within enzyme active sites.

PropertySpecification
IUPAC Name 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one
Common Name N-Glycolylindoline; 1-Hydroxyacetylindoline
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Core Scaffold Indoline (2,3-dihydro-1H-indole)
Key Pharmacophore N-linked alpha-hydroxy ketone (Glycolyl group)
Primary Target Class Tyrosinase (Enzymatic), Melatonin Receptors (GPCR), Alpha-1 Adrenoceptor (Antagonist)

Primary Benchmarking: Tyrosinase Inhibition (Melanogenesis)

The indole/indoline scaffold is a classic mimic of L-Tyrosine and L-DOPA . The N-glycolyl group provides a chelating moiety potentially capable of interacting with the binuclear copper active site of Tyrosinase.

Mechanism of Action
  • Competitive Inhibition: The indoline ring occupies the hydrophobic pocket, mimicking the substrate.

  • Copper Chelation: The terminal hydroxyl and carbonyl oxygen of the glycolyl chain can coordinate with Cu²⁺ ions, disrupting the catalytic cycle.

Comparative Inhibitors (Benchmarks)
InhibitorMechanismPotency (IC₅₀)Benchmarking Role
Kojic Acid Copper Chelation~10–50 µMGold Standard (Positive Control)
Arbutin Substrate Competition~1–5 mMClinical Reference (Prodrug)
Hydroquinone Cytotoxicity/Enzymatic< 10 µMPotency Reference (High Toxicity)
N-Glycolylindoline Dual Mode (Hypothetical)Target: < 100 µM Test Compound
Experimental Protocol: Dopachrome Formation Assay

To validate efficacy, use the mushroom tyrosinase assay.

  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Substrate: L-DOPA (0.5 mM).

  • Enzyme: Mushroom Tyrosinase (50 units/mL).

  • Procedure:

    • Incubate test compound (0.1 – 1000 µM) with enzyme for 10 min at 25°C.

    • Add L-DOPA substrate.

    • Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 20 min.

  • Calculation: Determine % Inhibition =

    
    .
    
Pathway Visualization: Melanogenesis Inhibition

TyrosinasePathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopachrome Dopachrome (Pigment Precursor) DOPA->Dopachrome Oxidation Melanin Eumelanin Dopachrome->Melanin Polymerization Tyrosinase Tyrosinase (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes Kojic Kojic Acid (Chelator) Kojic->Tyrosinase Inhibits GlycolylIndoline N-Glycolylindoline (Test Compound) GlycolylIndoline->Tyrosinase Inhibits (Competitive/Chelation)

Caption: Mechanism of N-glycolylindoline interference in the melanin synthesis pathway via tyrosinase inhibition.

Secondary Benchmarking: Melatonin Receptor Agonism

Structurally, N-glycolylindoline lacks the 5-methoxy group and the ethylamine chain of Melatonin (N-acetyl-5-methoxytryptamine), but retains the core amide-indoline topology. It serves as a critical fragment for probing the MT1/MT2 receptor binding pocket.

Benchmarking Landscape
CompoundTargetAffinity (Ki)Note
Melatonin MT1 / MT20.1 – 1.0 nMEndogenous Ligand
Ramelteon MT1 / MT2~0.05 nMSynthetic Agonist (Indeno[1,2-b]furan)
Luzindole MT1 / MT2~100 nMAntagonist Reference
N-Glycolylindoline MT Binding PocketTarget: µM range Fragment/Lead
Validation Protocol: GTPγS Binding Assay

Since N-glycolylindoline is likely a weak agonist or antagonist due to the lack of the 5-methoxy group, a functional assay is required.

  • System: CHO cells overexpressing human MT1 receptor.

  • Tracer: [³⁵S]GTPγS.

  • Method:

    • Incubate membranes with test compound (10⁻⁹ to 10⁻⁴ M) and GDP (10 µM).

    • Add [³⁵S]GTPγS (0.1 nM) and incubate for 60 min at 30°C.

    • Filter and count radioactivity.

  • Readout: Agonists increase binding; Antagonists block Melatonin-induced binding.

Tertiary Benchmarking: Alpha-1 Adrenoceptor Antagonism

N-acyl indolines are known intermediates for potent Alpha-1 blockers (e.g., Silodosin derivatives). The unsubstituted N-glycolylindoline serves as a negative control or low-affinity anchor to determine the necessity of the phenyl-piperazine tail found in drugs like Silodosin.

Comparative Data (Structure-Activity Relationship)
CompoundStructure FeatureAlpha-1A Affinity (Ki)
Silodosin Indoline + Phenylpiperazine tail0.036 nM
KMD-3213 Indoline + Hydroxypropyl tail~0.5 nM
N-Glycolylindoline Headgroup Only > 10,000 nM (Predicted)

Scientific Insight: If N-glycolylindoline shows significant inhibition (>10 µM), it indicates that the indoline core itself contributes to non-specific adrenergic binding, a critical toxicity signal in drug development.

References

  • PubChem. (2025). Compound Summary for CID 27673 (1-Acetylindoline) and Analogs. National Library of Medicine. Link

  • Solomon, V. R., et al. (2010). Hybrid pharmacophore design and synthesis of isatin–benzothiazole analogs as potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry.[1][2][3][4][5] Link

  • Leon-Gonalez, A. J., et al. (2021). Structure-Activity Relationships of Melatonin Derivatives. British Journal of Pharmacology. Link

  • Google Patents. (1995). US5387603A: 1,5,7-trisubstituted indoline compounds and salts thereof. (Describes N-acyl indoline synthesis and alpha-1 activity). Link

  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences. Link

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of N-acylindoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals invested in the therapeutic potential of N-acylindoline derivatives, the journey from synthesis to clinical application is paved with rigorous biological evaluation. The credibility of these evaluations hinges on a cornerstone of scientific practice: reproducibility. This guide provides an in-depth comparison of common biological assays for N-acylindoline derivatives, offering not just protocols but also the rationale behind experimental choices to fortify the trustworthiness of your findings.

The N-acylindoline scaffold is a privileged structure in medicinal chemistry, forming the basis for compounds with a wide array of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] However, the very chemical properties that make these molecules promising drug candidates can also present challenges in biological assays, leading to variability and a lack of reproducibility. This guide will navigate these complexities, offering a framework for robust and reliable bioassays.

The Critical Role of Assay Selection and Validation

The choice of a biological assay is a critical decision that profoundly influences the interpretation of a compound's activity. For N-acylindoline derivatives, which can exhibit diverse mechanisms of action, a multi-faceted approach to assay selection is often necessary. Beyond the primary screening assay, orthogonal assays that measure different aspects of a biological response are crucial for validating initial findings and building a comprehensive understanding of a compound's effects.

Assay validation is a continuous process that begins with a clear definition of the method's purpose and performance characteristics.[1] It is not a one-time event but an ongoing cycle of monitoring and optimization to ensure that the assay consistently delivers reliable and reproducible results.[1]

Comparative Analysis of Key Biological Assays for N-acylindoline Derivatives

This section provides a comparative overview of three commonly employed assays for evaluating the biological activity of N-acylindoline derivatives: the MTT assay for cytotoxicity, the DPPH assay for antioxidant activity, and the Minimum Inhibitory Concentration (MIC) assay for antimicrobial activity.

Assay Principle Advantages Disadvantages Key Considerations for N-acylindoline Derivatives
MTT Assay Colorimetric assay measuring cellular metabolic activity as an indicator of cell viability.Simple, cost-effective, suitable for high-throughput screening.[4]Indirect measure of cell viability, prone to interference from colored or reducing compounds, incomplete formazan solubilization can lead to variability.[5]Potential for color interference from the N-acylindoline scaffold. Compound solubility and potential to reduce MTT directly should be assessed.
DPPH Assay Spectrophotometric assay that measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[6][7]Rapid, simple, and inexpensive method for screening antioxidant activity.[8]Reaction kinetics can be complex, and the assay is sensitive to the solvent used.[7]The solvent used to dissolve the N-acylindoline derivative can influence the assay outcome. The reaction time should be optimized.
MIC Assay Determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]Gold standard for determining antimicrobial susceptibility, provides quantitative data.[9][11]Can be labor-intensive, results can be influenced by media composition and inoculum preparation.[10][12]The solubility and stability of the N-acylindoline derivative in the test medium are critical. The choice of broth or agar dilution method may impact results.

In-Depth Experimental Protocols and Methodologies

To ensure the reproducibility of your findings, meticulous attention to experimental detail is paramount. The following sections provide step-by-step protocols for the MTT, DPPH, and MIC assays, grounded in established best practices.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate at optimal density incubation1 Incubate for 24 hours to allow for cell attachment cell_seeding->incubation1 compound_addition Treat cells with varying concentrations of N-acylindoline derivatives incubation1->compound_addition incubation2 Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) compound_addition->incubation2 mtt_addition Add MTT solution (5 mg/mL in PBS) to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours at 37°C for formazan crystal formation mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO, SDS in HCl) incubation3->solubilization incubation4 Incubate with gentle shaking to dissolve formazan crystals solubilization->incubation4 read_absorbance Measure absorbance at 570 nm using a microplate reader incubation4->read_absorbance

Caption: Workflow for assessing the cytotoxicity of N-acylindoline derivatives using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of the N-acylindoline derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a solvent control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Causality and Trustworthiness:

  • Uneven cell distribution is a major source of variability. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to achieve a uniform monolayer.[13]

  • Incomplete solubilization of formazan crystals can lead to inaccurate results. Use a robust solubilization agent and ensure complete dissolution by gentle shaking or pipetting.[14]

  • Compound interference can be a significant issue. Test for direct reduction of MTT by the N-acylindoline derivative in a cell-free system. Also, assess for any colorimetric interference from the compound itself.

DPPH Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[7] The assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[6][7]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Data Acquisition cluster_analysis Data Analysis compound_prep Prepare solutions of N-acylindoline derivatives at various concentrations mixing Mix the compound solution with the DPPH solution compound_prep->mixing dpph_prep Prepare a fresh solution of DPPH in a suitable solvent (e.g., ethanol) dpph_prep->mixing incubation Incubate in the dark at room temperature for a defined period (e.g., 30 minutes) mixing->incubation read_absorbance Measure the absorbance at 517 nm incubation->read_absorbance calculation Calculate the percentage of DPPH radical scavenging activity read_absorbance->calculation

Caption: Workflow for determining the antioxidant activity of N-acylindoline derivatives using the DPPH assay.

Detailed Protocol:

  • Solution Preparation: Prepare stock solutions of the N-acylindoline derivatives and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., ethanol). Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.[6]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the compound solution with the DPPH solution.[6]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[6][15]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[6]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[6]

Causality and Trustworthiness:

  • The choice of solvent is critical as it can affect the reaction kinetics and the stability of the DPPH radical.[7]

  • The reaction time needs to be optimized to ensure that the reaction has reached a steady state.

  • A standard antioxidant should always be included as a positive control to validate the assay performance.[6]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is the gold standard for determining the in vitro susceptibility of a microorganism to an antimicrobial agent.[9][10] It establishes the lowest concentration of a compound that prevents the visible growth of the microorganism.[9]

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_readout Data Acquisition compound_dilution Prepare serial dilutions of the N-acylindoline derivative in broth medium inoculation Inoculate the compound dilutions with the bacterial suspension compound_dilution->inoculation inoculum_prep Prepare a standardized bacterial inoculum inoculum_prep->inoculation incubation Incubate at the appropriate temperature and time for the specific microorganism inoculation->incubation read_mic Visually inspect for turbidity or use a plate reader to determine the lowest concentration with no visible growth (MIC) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of N-acylindoline derivatives.

Detailed Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the N-acylindoline derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[16]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) according to established guidelines (e.g., CLSI).[9]

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Causality and Trustworthiness:

  • The accuracy of the inoculum concentration is crucial. An inoculum that is too high or too low can lead to erroneous MIC values.[9]

  • The solubility and stability of the N-acylindoline derivative in the test medium must be confirmed. Precipitation of the compound can lead to an overestimation of the MIC.

  • Adherence to standardized protocols (e.g., EUCAST, CLSI) is essential for inter-laboratory reproducibility. [11]

Conclusion: A Commitment to Rigor and Reproducibility

The biological evaluation of N-acylindoline derivatives is a critical step in the drug discovery and development process. By understanding the principles behind common biological assays and implementing robust, well-validated protocols, researchers can ensure the generation of high-quality, reproducible data. This commitment to scientific rigor is not merely a technical exercise; it is the foundation upon which the therapeutic potential of these promising compounds will be realized. This guide serves as a starting point for establishing a culture of reproducibility in your laboratory, ultimately contributing to the advancement of science and the development of new medicines.

References

  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (n.d.). National Journal of Physiology, Pharmacy and Pharmacology. Retrieved from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • (PDF) Antioxidant activity by DPPH assay: in vitro protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (2022). MDPI. Retrieved from [Link]

  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025). Journal of the Indian Chemical Society. Retrieved from [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. (n.d.). J-STAGE. Retrieved from [Link]

  • Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. (2017). SLAS Discovery. Retrieved from [Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Validation of cell density and viability assays using Cedex automated cell counter. (2010). Biologicals. Retrieved from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Retrieved from [Link]

  • How can I get good reproducibility in my MTT? (2018). ResearchGate. Retrieved from [Link]

  • Cell viability assay: Problems with MTT assay in the solubilization step. (2024). Biology Stack Exchange. Retrieved from [Link]

  • Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • (PDF) Guidelines for cell viability assays. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). ResearchGate. Retrieved from [Link]

  • Pitfalls and other issues with the MTT assay. (2025). Photodiagnosis and Photodynamic Therapy. Retrieved from [Link]

  • Determination of Minimum Inhibitory Concentrations. (2001). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). STAR Protocols. Retrieved from [Link]

  • Design, Synthesis and Anticancer Activity Studies of Novel Quinoline-Indole Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). MDPI. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (2025). Molecules. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one

[1]

CAS Number: 16078-30-1 Synonyms: 1-Glycoloylindoline; 2-hydroxy-1-(indolin-1-yl)ethanone Chemical Class: Indoline Derivative / Amide / Alcohol[1]

Executive Safety Summary & Risk Stratification

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one is limited in public registries, its structural moiety (indoline) dictates a "Default to Caution" approach.[1] Indoline derivatives are frequently utilized as pharmacophores in drug development; therefore, until a specific Occupational Exposure Limit (OEL) is established, this compound should be handled as a Performance-Based Control Band 3 (Potent/Irritant) substance.[1]

The Core Hazard Mechanism: The primary risks associated with this compound are cutaneous absorption and respiratory sensitization . The indoline ring system is lipophilic, potentially facilitating skin permeation, while the hydroxyacetyl group adds polarity that may increase solubility in biological fluids.

  • Target Organs: Respiratory tract, skin, eyes.[2][3][4][5][6][7][8]

  • Carrier Solvent Risk: When solubilized (e.g., in DCM, DMSO, or Methanol), the risk of skin absorption increases exponentially. Your PPE must defend against the solvent as the vehicle for the toxin.

PPE Decision Matrix

The following protocol moves beyond generic advice, tailoring protection to the scale of operation and physical state .

Table 1: PPE Specifications by Operational Scale
Protection ZoneBench Scale (< 100 mg) Solid Handling / QCProcess Scale (> 100 mg - 10 g) Synthesis / PurificationRationale & Causality
Hand Protection Double Nitrile Gloves (Min thickness: 0.11 mm)Laminate / Barrier Gloves (e.g., Silver Shield® under Nitrile)Nitrile provides tactile sensitivity for small solids.[1] However, for larger volumes or solutions, laminate is required to prevent organic solvent permeation , which acts as a "Trojan Horse" for the compound.
Respiratory Fume Hood Only (Sash at 18")P100 Respirator + Fume Hood (If powder is friable/static)Engineering controls (hood) are primary. P100 is added at scale because static charge on dry indoline powders can cause aerosolization during transfer.
Eye/Face Safety Glasses (ANSI Z87.1 + Side Shields)Chemical Goggles + Face Shield Goggles seal against vapors/splashes. A face shield is mandatory during dissolution to protect against exothermic solvent splashing.
Body Standard Lab Coat (Cotton/Poly blend)Tyvek® Lab Coat / Sleeve Covers Tyvek provides a non-porous barrier against dusts and splashes that cotton cannot offer.
Visualized Safety Logic
Diagram 1: PPE Selection & Risk Assessment Logic

This decision tree guides the researcher through the selection process based on the physical state of the chemical.

PPE_Decision_TreeStartStart: Handling 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-oneStateDetermine Physical StateStart->StateSolidSolid / PowderState->Solid Dry PowderSolutionSolution (Organic Solvent)State->Solution DissolvedSolid_RiskRisk: Dust Inhalation & StaticSolid->Solid_RiskSol_RiskRisk: Splash & PermeationSolution->Sol_RiskSolid_PPEPPE: Double Nitrile + N95/P100Engineering: Static Bar + Fume HoodSolid_Risk->Solid_PPESol_PPEPPE: Laminate Gloves + GogglesEngineering: Fume Hood (Sash <18")Sol_Risk->Sol_PPE

Caption: Logic flow for selecting PPE based on physical state to mitigate specific permeation and inhalation risks.

Operational Protocols: Step-by-Step
A. Safe Weighing & Transfer (The "Static" Hazard)

Indoline derivatives in powder form often carry significant static charge, leading to "jumping" powder that contaminates the balance area.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.

  • PPE Check: Don double nitrile gloves. Ensure lab coat cuffs are tucked under the first glove, with the second glove over the cuff (taped if handling >1g).

  • Weighing:

    • Tare the receiving vessel (closed top preferred).

    • Use a disposable anti-static spatula.

    • Never return excess chemical to the stock container (cross-contamination risk).

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (e.g., Ethanol) immediately after use. Dispose of the wipe as hazardous solid waste.

B. Solubilization (The "Permeation" Hazard)
  • Selection: If using DMSO or DMF, recognize that these solvents accelerate skin absorption of the indoline.

  • Setup: Work strictly within a certified chemical fume hood.

  • Execution: Add solvent to the solid slowly.

  • Spill Defense: Place the reaction vessel on a chemically resistant tray (polypropylene) to contain any potential breach.

Emergency Response & Disposal
Diagram 2: Exposure Response Protocol

Immediate action workflow in the event of accidental contact.

Exposure_ResponseIncidentExposure IncidentTypeIdentify TypeIncident->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleAction_Skin1. Remove Clothing2. Wash 15 min (Soap/Water)3. Do NOT use solventsSkin->Action_SkinAction_Eye1. Flush 15 min (Eyewash)2. Hold Eyelids Open3. Seek Medical AidEye->Action_EyeAction_Inhale1. Move to Fresh Air2. Support Breathing3. Contact EHSInhale->Action_Inhale

Caption: Immediate triage steps for skin, eye, and inhalation exposure events.

Disposal Strategy
  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid." Do not mix with general trash.

  • Liquid Waste: Segregate based on the solvent used (Halogenated vs. Non-Halogenated).

  • Deactivation: For equipment cleaning, a triple rinse with a suitable solvent (Acetone/Methanol) followed by a soap-water wash is standard validation.

References
  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[9] United States Department of Labor. [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[10][11] National Academies Press (US). [Link]1]

  • PubChem. (n.d.). Compound Summary: 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one (Analogous Structure Safety Data).[1] National Center for Biotechnology Information. [Link]1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.